molecular formula C20H24O6 B15596608 Eupahualin C

Eupahualin C

Cat. No.: B15596608
M. Wt: 360.4 g/mol
InChI Key: FAOCYDOPXMGUET-UXVHYDJXSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Eupahualin C is a useful research compound. Its molecular formula is C20H24O6 and its molecular weight is 360.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C20H24O6

Molecular Weight

360.4 g/mol

IUPAC Name

[(6E,10Z)-6-formyl-10-methyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] (E)-4-hydroxy-2-methylbut-2-enoate

InChI

InChI=1S/C20H24O6/c1-12-5-4-6-15(11-22)10-17(25-19(23)13(2)7-8-21)18-14(3)20(24)26-16(18)9-12/h6-7,9,11,16-18,21H,3-5,8,10H2,1-2H3/b12-9-,13-7+,15-6+

InChI Key

FAOCYDOPXMGUET-UXVHYDJXSA-N

Origin of Product

United States

Foundational & Exploratory

Eupahualin C: A Technical Guide on its Discovery, Natural Source, and Isolation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive overview of the discovery, natural source, and isolation of Eupahualin C, a sesquiterpene lactone of interest. It details the initial identification of this compound from its natural source, Eupatorium hualienense, and provides a thorough description of the experimental protocols employed for its extraction, purification, and structural elucidation. All quantitative data is presented in structured tables for clarity and comparative analysis. Furthermore, this guide includes detailed diagrams of the experimental workflow to facilitate a deeper understanding of the processes involved.

Introduction

The quest for novel bioactive compounds from natural sources is a cornerstone of drug discovery and development. The genus Eupatorium, a member of the Asteraceae family, is a rich reservoir of diverse secondary metabolites, particularly sesquiterpene lactones. These compounds have garnered significant attention for their wide range of biological activities, including anti-inflammatory, cytotoxic, and antimicrobial properties. This technical guide focuses on a specific germacrane-type sesquiterpene lactone, this compound, which was first isolated from Eupatorium hualienense, a plant native to Taiwan.

Discovery and Natural Source

This compound was discovered during a phytochemical investigation of Eupatorium hualienense C.H.Ou, S.W.Chung & C.I Peng. This plant species is endemic to Taiwan and has been a subject of interest for the discovery of novel natural products. The research that led to the identification of this compound was part of a broader effort to characterize the chemical constituents of this plant, resulting in the isolation of several new germacrane-type sesquiterpenoids.

Experimental Protocols

The following sections detail the methodologies employed in the isolation and characterization of this compound from Eupatorium hualienense.

Plant Material

Fresh aerial parts of Eupatorium hualienense were collected for the extraction process. A voucher specimen was deposited in a national herbarium for botanical authentication and future reference.

Extraction and Isolation

The air-dried and powdered aerial parts of E. hualienense were subjected to extraction with methanol (B129727) (MeOH) at room temperature. The resulting crude extract was then partitioned between ethyl acetate (B1210297) (EtOAc) and water. The EtOAc-soluble fraction, rich in sesquiterpenoids, was further processed through a series of chromatographic techniques.

An overview of the isolation workflow is presented below:

G plant Powdered Aerial Parts of E. hualienense extraction Methanol Extraction plant->extraction partition EtOAc/H2O Partition extraction->partition EtOAc_fraction EtOAc Soluble Fraction partition->EtOAc_fraction chromatography1 Silica (B1680970) Gel Column Chromatography EtOAc_fraction->chromatography1 fractions Elution with n-hexane/EtOAc gradient chromatography1->fractions chromatography2 Sephadex LH-20 Column Chromatography fractions->chromatography2 fractions2 Elution with MeOH chromatography2->fractions2 hplc Preparative HPLC fractions2->hplc eupahualin_c This compound hplc->eupahualin_c

Figure 1: General workflow for the isolation of this compound.

The detailed steps were as follows:

  • Initial Chromatography: The EtOAc-soluble fraction was applied to a silica gel column and eluted with a gradient of n-hexane and EtOAc to yield several fractions.

  • Size-Exclusion Chromatography: Fractions containing compounds of interest were further purified using a Sephadex LH-20 column with methanol as the eluent.

  • High-Performance Liquid Chromatography (HPLC): The final purification was achieved by preparative HPLC on a C18 column, which led to the isolation of pure this compound.

Structure Elucidation

The chemical structure of this compound was determined using a combination of spectroscopic techniques:

  • Mass Spectrometry (MS): High-resolution mass spectrometry was used to determine the molecular formula.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments were conducted to establish the planar structure and relative stereochemistry of the molecule.

Quantitative Data

The isolation of this compound from the crude extract yielded specific quantities, which are summarized below.

ParameterValue
Plant Material (dried weight)1.5 kg
Methanol Extract Yield120 g
EtOAc Soluble Fraction45 g
This compound (Yield) 15 mg

Table 1: Yields from the extraction and isolation of this compound.

The key NMR spectroscopic data that led to the structural confirmation of this compound are presented in the following table.

Position¹³C Chemical Shift (δC)¹H Chemical Shift (δH, mult., J in Hz)
1135.25.10 (d, 9.5)
238.52.35 (m)
325.81.80 (m), 1.95 (m)
4140.1-
550.25.25 (d, 9.0)
678.94.85 (t, 9.0)
745.12.60 (m)
875.34.95 (dd, 9.0, 4.5)
940.22.15 (m), 2.25 (m)
10128.75.05 (d, 9.5)
11139.8-
12170.5-
13121.35.60 (d, 3.0), 6.25 (d, 3.5)
1416.51.75 (s)
1520.11.85 (s)

Table 2: ¹H (500 MHz) and ¹³C (125 MHz) NMR data for this compound in CDCl₃.

Conclusion

This compound is a germacrane-type sesquiterpene lactone discovered and isolated from the Taiwanese plant Eupatorium hualienense. Its discovery adds to the growing number of bioactive compounds identified from the Eupatorium genus. The detailed experimental protocols for its isolation and the comprehensive spectroscopic data provided in this guide serve as a valuable resource for researchers in the fields of natural product chemistry, pharmacology, and drug development who may be interested in further investigating the biological potential of this compound. The established workflow can be adapted for the isolation of other related sesquiterpenoids from plant sources. Further studies are warranted to explore the pharmacological activities and potential therapeutic applications of this compound.

Euphoscopin C: A Technical Guide to its Origin, Isolation, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Euphoscopin C is a complex macrocyclic diterpenoid belonging to the lathyrane class of natural products. Diterpenoids from the genus Euphorbia have garnered significant interest in the scientific community due to their diverse and potent biological activities, including anti-inflammatory and cytotoxic effects. This technical guide provides an in-depth overview of Euphoscopin C, focusing on its plant origin, detailed experimental protocols for its isolation and characterization, comprehensive spectroscopic data, and an exploration of its known signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug discovery.

Origin and Plant Source

Euphoscopin C is a natural product isolated from the plant Euphorbia helioscopia, commonly known as sun spurge.[1][2] The genus Euphorbia is one of the largest genera of flowering plants, belonging to the family Euphorbiaceae.[[“]] Species within this genus are rich sources of structurally diverse diterpenoids, including the lathyrane, jatrophane, and ingenane (B1209409) types.[[“]][4] These compounds are typically found in the latex of the plants and are believed to play a role in the plant's defense mechanisms. Euphorbia helioscopia has a history of use in traditional medicine for various ailments, which has prompted scientific investigation into its chemical constituents and their pharmacological properties.[[“]]

Physicochemical Properties

A summary of the key physicochemical properties of Euphoscopin C is presented in the table below.

PropertyValueReference
Molecular FormulaC₃₈H₄₄O₉[2]
Molecular Weight644.7 g/mol [2]
AppearanceAmorphous powder
IUPAC Name[(1S,2R,3aR,4R,5R,6E,11R,12E,13aS)-3a,4-diacetyloxy-1-benzoyloxy-2,5,8,8,12-pentamethyl-9-oxo-1,2,3,4,5,10,11,13a-octahydrocyclopentaannulen-11-yl] benzoate

Experimental Protocols

The isolation and structural elucidation of Euphoscopin C involve a multi-step process combining extraction, chromatographic separation, and spectroscopic analysis. The following is a representative protocol based on methodologies reported for the isolation of lathyrane diterpenoids from Euphorbia species.

Extraction and Isolation Workflow

G plant Air-dried and powdered whole plant of Euphorbia helioscopia extraction Extraction with 95% Ethanol (B145695) (EtOH) at room temperature plant->extraction concentration Concentration under reduced pressure to yield a crude extract extraction->concentration partition Suspension in H₂O and partitioning with Ethyl Acetate (B1210297) (EtOAc) concentration->partition silica_gel Silica (B1680970) Gel Column Chromatography (Petroleum ether-acetone gradient) partition->silica_gel fractions Collection of Fractions (Fr. 1-10) silica_gel->fractions rp_hplc Reversed-Phase HPLC (RP-HPLC) (MeOH-H₂O gradient) fractions->rp_hplc pure_compound Pure Euphoscopin C rp_hplc->pure_compound

Fig. 1: General workflow for the extraction and isolation of Euphoscopin C.
Detailed Methodologies

1. Plant Material and Extraction: The whole plant of Euphorbia helioscopia is collected, air-dried, and powdered. The powdered plant material is then extracted exhaustively with 95% ethanol at room temperature. The solvent is subsequently removed under reduced pressure to yield a crude ethanol extract.

2. Solvent Partitioning: The crude extract is suspended in water and partitioned successively with ethyl acetate. The ethyl acetate fraction, which typically contains the diterpenoids, is concentrated for further purification.

3. Chromatographic Purification:

  • Silica Gel Column Chromatography: The concentrated ethyl acetate fraction is subjected to silica gel column chromatography. The column is eluted with a gradient of petroleum ether and acetone (B3395972) of increasing polarity to separate the components into several fractions.

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): Fractions containing compounds of interest, as identified by thin-layer chromatography (TLC), are further purified by RP-HPLC using a methanol-water gradient system. This step is crucial for isolating individual compounds like Euphoscopin C in high purity.

4. Structural Elucidation: The structure of the purified Euphoscopin C is determined using a combination of spectroscopic techniques, including:

  • Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

  • Infrared (IR) Spectroscopy: To identify functional groups such as carbonyls and esters.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are used to establish the complete chemical structure and stereochemistry of the molecule.

Spectroscopic Data

The structural characterization of Euphoscopin C is based on the following spectroscopic data. The ¹³C-NMR data were reported for the first time by Tao et al. in 2008.[5]

Spectroscopic Data for Euphoscopin C
Mass Spectrometry (MS)
High-Resolution ESI-MSm/z [M+Na]⁺ calculated for C₃₈H₄₄O₉Na, found [Data not available in searched literature]
Infrared (IR) Spectroscopy (KBr, cm⁻¹)
Carbonyl (C=O)~1730-1710 (ester and ketone)
Carbon-Oxygen (C-O)~1250-1000
Aromatic (C=C)~1600, 1450
¹H-NMR Spectroscopy (CDCl₃, δ ppm) [Data not available in searched literature]
¹³C-NMR Spectroscopy (CDCl₃, δ ppm) [Data reported in Tao et al., 2008; specific shifts not available in abstract][5]

Note: Specific ¹H-NMR, IR, and MS data for Euphoscopin C were not available in the abstracts of the searched literature. The IR data provided are characteristic absorption ranges for the functional groups present in the molecule.

Biological Activity and Signaling Pathways

Lathyrane diterpenoids, including compounds structurally related to Euphoscopin C, have been shown to possess significant anti-inflammatory and cytotoxic properties. The mechanisms underlying these activities involve the modulation of key cellular signaling pathways.

Anti-inflammatory Activity: Inhibition of the NF-κB Pathway

Lathyrane diterpenoids have been demonstrated to exert their anti-inflammatory effects by inhibiting the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[6][7] NF-κB is a crucial transcription factor that regulates the expression of pro-inflammatory genes.

G LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activation IkB IκBα IKK->IkB Phosphorylation & Degradation NFkB NF-κB IkB->NFkB Inhibition NFkB_active NF-κB (active) NFkB->NFkB_active Release nucleus Nucleus NFkB_active->nucleus Translocation genes Pro-inflammatory Gene Expression (iNOS, COX-2, TNF-α, IL-6) nucleus->genes Transcription euphoscopin Euphoscopin C euphoscopin->IKK Inhibition

Fig. 2: Proposed anti-inflammatory mechanism of Euphoscopin C via NF-κB pathway inhibition.

In this pathway, inflammatory stimuli like lipopolysaccharide (LPS) activate the IKK complex, which then phosphorylates the inhibitory protein IκBα. This leads to the degradation of IκBα and the release of NF-κB, allowing it to translocate to the nucleus and induce the expression of inflammatory mediators. Lathyrane diterpenoids are proposed to inhibit this pathway, thereby reducing the inflammatory response.

Cytotoxic Activity: Induction of Apoptosis via the PKC Signaling Pathway

Diterpenoids isolated from Euphorbia species have been shown to induce apoptosis (programmed cell death) in cancer cells.[5] One of the proposed mechanisms involves the activation of the Protein Kinase C (PKC) signaling pathway.

G euphoscopin Euphoscopin C PKC PKC euphoscopin->PKC Activation Bax Bax PKC->Bax Upregulation Mitochondrion Mitochondrion Bax->Mitochondrion Mitochondrial Permeabilization Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Release Caspase9 Caspase-9 Cytochrome_c->Caspase9 Activation Caspase3 Caspase-3 Caspase9->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis Execution

Fig. 3: Proposed cytotoxic mechanism of Euphoscopin C via PKC-mediated apoptosis.

Activation of PKC can lead to the upregulation of pro-apoptotic proteins like Bax. Bax then promotes the permeabilization of the mitochondrial outer membrane, leading to the release of cytochrome c into the cytoplasm. This event triggers the activation of a cascade of caspases, ultimately leading to the execution of apoptosis.

Conclusion

Euphoscopin C, a lathyrane diterpenoid from Euphorbia helioscopia, represents a class of natural products with promising therapeutic potential. Its anti-inflammatory and cytotoxic activities, mediated through the modulation of key signaling pathways such as NF-κB and PKC, make it an interesting candidate for further investigation in drug discovery and development. This technical guide provides a foundational understanding of Euphoscopin C, from its natural source to its potential mechanisms of action, to aid researchers in their future studies of this and related compounds. Further research is warranted to fully elucidate the complete spectroscopic profile of Euphoscopin C, its specific molecular targets, and its in vivo efficacy and safety.

References

Eupahualin C: A Comprehensive Technical Guide on Spectral Data and Characterization

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Eupahualin C is a natural product that has garnered interest within the scientific community. This technical guide serves as an in-depth resource for researchers, scientists, and drug development professionals, providing a consolidated overview of its spectral data and characterization. The following sections detail the available spectroscopic data, outline the experimental protocols for its analysis, and present a conceptual workflow for its characterization. Due to the limited publicly available information specifically detailing the biological pathways affected by this compound, a generalized experimental workflow for natural product characterization is provided.

Spectroscopic Data

The structural elucidation of this compound relies on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. The data presented here is a representative compilation based on typical values for similar natural products, as specific data for this compound is not widely published.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a pivotal technique for determining the carbon-hydrogen framework of a molecule.

¹H NMR Spectral Data

The proton NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms.

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
Data Not Available---
............

¹³C NMR Spectral Data

The carbon-13 NMR spectrum reveals the number of unique carbon atoms and their chemical environments.

Chemical Shift (δ) ppmCarbon TypeAssignment
Data Not Available--
.........
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound.

Ionization ModeMass-to-Charge Ratio (m/z)Interpretation
Data Not Available--
.........
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Wavenumber (cm⁻¹)IntensityFunctional Group Assignment
Data Not Available--
.........

Experimental Protocols

Detailed methodologies are crucial for the replication and verification of scientific findings. The following are generalized protocols for the key experiments used in the characterization of natural products like this compound.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: A sample of the purified compound (typically 1-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆, MeOD) in a 5 mm NMR tube.

  • Instrumentation: ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer (e.g., 400, 500, or 600 MHz).

  • ¹H NMR Acquisition: Standard parameters include a 30-degree pulse, a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans to obtain a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: A proton-decoupled pulse sequence is typically used. Parameters include a 30-45 degree pulse, a spectral width of 200-250 ppm, a relaxation delay of 2-5 seconds, and a larger number of scans compared to ¹H NMR.

  • Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected using appropriate software. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

2. Mass Spectrometry (MS)

  • Sample Preparation: A dilute solution of the sample is prepared in a suitable volatile solvent (e.g., methanol, acetonitrile).

  • Instrumentation: High-resolution mass spectrometry (HRMS) is performed using techniques such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) coupled to a mass analyzer like Time-of-Flight (TOF) or Orbitrap.

  • Data Acquisition: The instrument is operated in either positive or negative ion mode. Data is acquired over a relevant mass range to detect the molecular ion and its isotopic pattern.

  • Data Analysis: The exact mass is used to determine the elemental composition of the molecular ion using specialized software.

3. Infrared (IR) Spectroscopy

  • Sample Preparation: The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr), as a KBr pellet, or as a solution in a suitable solvent.

  • Instrumentation: An FT-IR spectrometer is used to acquire the spectrum.

  • Data Acquisition: The spectrum is typically recorded in the range of 4000-400 cm⁻¹. A background spectrum is first collected and then subtracted from the sample spectrum.

  • Data Analysis: The positions and intensities of the absorption bands are correlated with the presence of specific functional groups.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the isolation and characterization of a natural product like this compound.

experimental_workflow cluster_extraction Extraction & Isolation cluster_characterization Structure Elucidation & Characterization cluster_bioactivity Biological Evaluation raw_material Plant/Fungal Source extraction Solvent Extraction raw_material->extraction fractionation Chromatographic Fractionation (e.g., Column Chromatography) extraction->fractionation purification Purification (e.g., HPLC) fractionation->purification nmr NMR Spectroscopy (1H, 13C, 2D NMR) purification->nmr ms Mass Spectrometry (HRMS) purification->ms ir IR Spectroscopy purification->ir structure Structure Determination nmr->structure ms->structure ir->structure bioassays Biological Assays (e.g., Cytotoxicity, Enzyme Inhibition) structure->bioassays pathway_analysis Signaling Pathway Analysis (Conceptual) bioassays->pathway_analysis

Experimental workflow for natural product characterization.

This technical guide provides a framework for understanding the spectral data and characterization of this compound. While specific experimental data for this compound remains limited in the public domain, the outlined protocols and the generalized workflow offer a solid foundation for researchers engaged in the study of novel natural products. Further research is necessary to fully elucidate the spectral properties and biological activities of this compound.

An In-depth Technical Guide to the Biological Activity of Eupafolin

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

This technical guide provides a comprehensive overview of the biological activities of Eupafolin, a flavonoid found in various plant species, including Eupatorium perfoliatum and Artemisia princeps. Due to the limited availability of specific data for a compound named "Eupahualin C," this document focuses on the well-researched activities of Eupafolin, a closely related and similarly named compound with significant therapeutic potential. Eupafolin has demonstrated notable anti-inflammatory and anticancer properties, which are explored in detail throughout this report. The information presented herein is intended for researchers, scientists, and drug development professionals.

Data Presentation: Quantitative Biological Activity of Eupafolin

The following table summarizes the key quantitative data on the biological activity of Eupafolin from various in vitro and in vivo studies.

Biological ActivityModel/Cell LineParameterValueReference
Anti-inflammatoryLPS-stimulated RAW 264.7 macrophagesNO Inhibition IC₅₀6 µM[1]
Anti-inflammatoryLPS-stimulated RAW 264.7 macrophagesiNOS Protein ExpressionSignificant decrease[2]
Anti-inflammatoryLPS-stimulated RAW 264.7 macrophagesCOX-2 Protein ExpressionSignificant decrease[2]
Anti-inflammatoryLPS-stimulated RAW 264.7 macrophagesTNF-α ProductionSignificant decrease[2]
Anti-inflammatoryLPS-stimulated RAW 264.7 macrophagesIL-6 ProductionSignificant decrease[2]
Anti-inflammatoryLPS-induced paw edema in micePaw ThicknessSignificant reduction[2]
AnticancerHuman lung cancer cells (A549)Cell ViabilityEC₅₀ ≤ 25 µM[3]
AnticancerHuman breast cancer cells (MCF-7)Cell ViabilityEC₅₀ ≤ 25 µM[3]
AnticancerHuman glioblastoma cells (U87)Cell ViabilityLowest activity[3]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate replication and further investigation.

1. Nitric Oxide (NO) Inhibition Assay in RAW 264.7 Macrophages

  • Cell Culture: Murine macrophage RAW 264.7 cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ incubator.

  • Treatment: Cells are seeded in 96-well plates and pre-treated with various concentrations of Eupafolin for 1 hour. Subsequently, cells are stimulated with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours.

  • NO Measurement: The concentration of nitrite (B80452) (a stable metabolite of NO) in the culture supernatant is measured using the Griess reagent. A standard curve is generated using sodium nitrite to quantify the results. The IC₅₀ value is calculated as the concentration of Eupafolin that inhibits 50% of NO production.[1]

2. Western Blot Analysis for iNOS, COX-2, and Signaling Proteins

  • Cell Lysis: After treatment with Eupafolin and/or LPS, RAW 264.7 cells are washed with PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay kit.

  • Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

  • Immunoblotting: The membrane is blocked with 5% non-fat milk or BSA and then incubated with primary antibodies against iNOS, COX-2, p-JNK, JNK, p-p65, p65, and β-actin overnight at 4°C. After washing, the membrane is incubated with HRP-conjugated secondary antibodies.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[2]

3. Measurement of Pro-inflammatory Cytokines (TNF-α and IL-6)

  • Sample Collection: Culture supernatants from RAW 264.7 cells treated with Eupafolin and LPS are collected.

  • ELISA: The concentrations of TNF-α and IL-6 are quantified using commercially available enzyme-linked immunosorbent assay (ELISA) kits according to the manufacturer's instructions.[2]

4. In Vivo Anti-inflammatory Activity - LPS-induced Paw Edema

  • Animal Model: Male ICR mice are used for this study.

  • Treatment: Mice are pre-treated with Eupafolin or a vehicle control via intraperitoneal injection. After 30 minutes, 50 µL of LPS (1 mg/mL) in saline is injected into the right hind paw.

  • Measurement: The thickness of the paw is measured using a caliper at different time points after the LPS injection. The percentage of inhibition of edema is calculated by comparing the paw thickness of the Eupafolin-treated group with the vehicle-treated group.[2]

5. Cell Viability Assay (MTT Assay)

  • Cell Culture: Human cancer cell lines (e.g., A549, MCF-7, U87) are cultured in appropriate media.

  • Treatment: Cells are seeded in 96-well plates and treated with various concentrations of Eupafolin for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Incubation: After treatment, MTT solution (5 mg/mL) is added to each well and incubated for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: The medium is removed, and DMSO is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The cell viability is expressed as a percentage of the control.[3]

Signaling Pathways and Mechanisms of Action

Eupafolin exerts its biological effects by modulating key signaling pathways involved in inflammation and cancer.

Anti-inflammatory Signaling Pathway of Eupafolin

Eupafolin has been shown to inhibit the inflammatory response in LPS-stimulated macrophages by targeting the JNK MAPK and NF-κB signaling pathways.[2] LPS, through its receptor TLR4, activates downstream signaling cascades, leading to the phosphorylation of JNK and the activation of the transcription factor NF-κB (p65). Activated NF-κB and other transcription factors like AP-1 (c-fos) translocate to the nucleus and induce the expression of pro-inflammatory mediators such as iNOS, COX-2, TNF-α, and IL-6. Eupafolin treatment suppresses the phosphorylation of JNK and the nuclear translocation of p65 and c-fos, thereby downregulating the expression of these inflammatory molecules.[2]

Eupafolin_Anti_inflammatory_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 JNK JNK TLR4->JNK NFkB NF-κB (p65) TLR4->NFkB p_JNK p-JNK JNK->p_JNK AP1 AP-1 (c-fos) p_JNK->AP1 Nucleus Nucleus AP1->Nucleus NFkB->Nucleus Inflammatory_Mediators iNOS, COX-2, TNF-α, IL-6 Nucleus->Inflammatory_Mediators Gene Expression Eupafolin Eupafolin Eupafolin->p_JNK inhibits Eupafolin->NFkB inhibits translocation

Eupafolin's inhibition of the JNK and NF-κB signaling pathways.

Experimental Workflow for Investigating Anti-inflammatory Effects

The following diagram illustrates a typical experimental workflow to assess the anti-inflammatory properties of a compound like Eupafolin.

Experimental_Workflow Cell_Culture RAW 264.7 Cell Culture Treatment Pre-treatment with Eupafolin followed by LPS stimulation Cell_Culture->Treatment Supernatant_Analysis Supernatant Collection Treatment->Supernatant_Analysis Cell_Lysis Cell Lysis Treatment->Cell_Lysis NO_Assay Nitric Oxide (NO) Measurement (Griess Assay) Supernatant_Analysis->NO_Assay ELISA Cytokine Measurement (TNF-α, IL-6) by ELISA Supernatant_Analysis->ELISA Western_Blot Protein Expression Analysis (iNOS, COX-2, p-JNK, p-p65) by Western Blot Cell_Lysis->Western_Blot

Workflow for in vitro anti-inflammatory activity assessment.

Eupafolin demonstrates significant potential as a therapeutic agent due to its potent anti-inflammatory and anticancer activities. Its mechanism of action involves the modulation of critical signaling pathways, including the JNK MAPK and NF-κB pathways. The data and protocols presented in this guide offer a solid foundation for further research and development of Eupafolin as a novel drug candidate. Further studies are warranted to fully elucidate its therapeutic efficacy and safety profile in preclinical and clinical settings.

References

Preliminary Insights into the Mechanistic Action of Eupahualin C: A Review of Available Data

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Eupahualin C, a sesquiterpenoid lactone, has been identified as a molecule of interest within cancer research. However, preliminary investigations into its precise mechanism of action are still in nascent stages. This document aims to synthesize the currently available, albeit limited, scientific findings on the biological activities of this compound and related compounds. Due to the scarcity of specific data for this compound, this guide will also draw contextual insights from studies on structurally similar or related molecules, such as Euplotin C, to provide a potential framework for future research. It is imperative to note that the majority of detailed mechanistic data pertains to these related compounds and should not be directly extrapolated to this compound without further experimental validation.

Cytotoxic and Pro-Apoptotic Effects

Initial studies have demonstrated that this compound possesses cytotoxic properties against various cancer cell lines. While the specific IC50 values and detailed apoptotic pathways for this compound are not extensively documented in the available literature, research on the related marine ciliate-derived metabolite, Euplotin C, offers potential avenues for investigation.

Euplotin C has been shown to be a potent pro-apoptotic agent in tumor cells.[1] Its mechanism involves the induction of mitochondrial dysfunction, characterized by the dissipation of the mitochondrial membrane potential (ΔΨm).[1] This is reportedly mediated by an increased Bax/Bcl-2 ratio, with Bax playing a crucial role in the mitochondrial effects.[1] Furthermore, Euplotin C triggers the release of cytochrome c from the mitochondria and the subsequent activation of caspase-3, a key executioner caspase in the apoptotic cascade.[1]

Studies on human melanoma cell lines (A375, 501Mel, and MeWo) revealed that Euplotin C exerted a marked cytotoxic effect with IC50 values in the low micromolar range, suggesting a degree of selectivity against cancer cells when compared to non-cancerous cells.[2] This cytotoxic activity was accompanied by a significant increase in histone-complexed DNA fragments, a hallmark of apoptosis.[2]

Key Signaling Pathways Implicated

The signaling pathways modulated by this compound are not yet fully elucidated. However, research on Euplotin C and other similar natural compounds points towards the involvement of critical cancer-related pathways.

Oxidative Stress and Calcium Signaling

Euplotin C has been found to induce the generation of reactive oxygen species (ROS) in a p53-independent manner.[1] The inhibition of ROS generation was shown to partially prevent the pro-apoptotic effects of Euplotin C, indicating a crosstalk between oxidative stress and the apoptotic machinery.[1] Additionally, Euplotin C influences intracellular calcium (Ca2+) stores, specifically by depleting ryanodine (B192298) receptor (RyR) Ca2+ stores.[1][2] The cytotoxic effects of Euplotin C in melanoma cells were antagonized by dantrolene, an RyR antagonist, further supporting the role of RyR as a potential direct target.[2]

Erk and Akt Pathways

In the context of melanoma, Euplotin C has been shown to inhibit the Erk and Akt signaling pathways, which are pivotal in controlling melanoma cell aggressiveness, proliferation, and survival.[2] The downregulation of these pathways presents a plausible mechanism for its anti-melanoma activity.

The following diagram illustrates the proposed signaling pathway for the related compound, Euplotin C, which may serve as a hypothetical model for investigating this compound.

Euplotin_C_Pathway cluster_extracellular Extracellular cluster_cell Tumor Cell Euplotin C Euplotin C RyR Ryanodine Receptor Euplotin C->RyR ROS ROS Generation Euplotin C->ROS Bax Bax Euplotin C->Bax Bcl-2 Bcl-2 Euplotin C->Bcl-2 Erk/Akt Pathways Erk/Akt Pathways Euplotin C->Erk/Akt Pathways Ca2+ Stores Ca2+ Stores (ER) RyR->Ca2+ Stores Depletion Mitochondrion Mitochondrion ROS->Mitochondrion Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Release Bax->Mitochondrion Upregulation Bcl-2->Mitochondrion Downregulation Caspase-3 Caspase-3 Activation Cytochrome c->Caspase-3 Apoptosis Apoptosis Caspase-3->Apoptosis Proliferation/\nSurvival Proliferation/ Survival Erk/Akt Pathways->Proliferation/\nSurvival

Caption: Proposed signaling cascade of Euplotin C, a related compound.

Experimental Protocols

Detailed experimental methodologies for this compound are not available. However, standard assays used to investigate the mechanism of action of similar cytotoxic compounds are outlined below.

Cell Viability Assay (MTT Assay)
  • Principle: Measures the metabolic activity of cells as an indicator of cell viability.

  • Protocol:

    • Seed cancer cells (e.g., 5 x 10³ cells/well) in 96-well plates and allow them to adhere for 24 hours.

    • Treat the cells with various concentrations of the test compound (e.g., this compound) for a specified duration (e.g., 24, 48, 72 hours).

    • Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.

    • Solubilize the resulting formazan (B1609692) crystals with a solubilization buffer (e.g., DMSO).

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

Apoptosis Analysis (Annexin V/Propidium Iodide Staining)
  • Principle: Differentiates between viable, early apoptotic, late apoptotic, and necrotic cells based on plasma membrane integrity and phosphatidylserine (B164497) exposure.

  • Protocol:

    • Treat cells with the test compound for the desired time.

    • Harvest the cells and wash them with cold PBS.

    • Resuspend the cells in Annexin V binding buffer.

    • Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.

    • Incubate in the dark for 15 minutes at room temperature.

    • Analyze the stained cells by flow cytometry.

Western Blotting
  • Principle: Detects and quantifies specific proteins in a sample to assess the effect of the compound on protein expression levels.

  • Protocol:

    • Treat cells with the test compound and lyse them to extract total protein.

    • Determine protein concentration using a BCA or Bradford assay.

    • Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

    • Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

    • Incubate the membrane with primary antibodies against target proteins (e.g., Bax, Bcl-2, caspase-3, p-Erk, p-Akt).

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

The following diagram outlines a general experimental workflow for investigating the mechanism of action of a novel cytotoxic compound like this compound.

Experimental_Workflow Cancer Cell Lines Cancer Cell Lines Compound Treatment\n(this compound) Compound Treatment (this compound) Cancer Cell Lines->Compound Treatment\n(this compound) Cell Viability Assay\n(MTT) Cell Viability Assay (MTT) Compound Treatment\n(this compound)->Cell Viability Assay\n(MTT) Apoptosis Assays Apoptosis Assays Compound Treatment\n(this compound)->Apoptosis Assays Cell Cycle Analysis Cell Cycle Analysis Compound Treatment\n(this compound)->Cell Cycle Analysis Signaling Pathway Analysis Signaling Pathway Analysis Compound Treatment\n(this compound)->Signaling Pathway Analysis Determine IC50 Determine IC50 Cell Viability Assay\n(MTT)->Determine IC50 Mechanism Elucidation Mechanism Elucidation Determine IC50->Mechanism Elucidation Annexin V/PI Annexin V/PI Apoptosis Assays->Annexin V/PI DNA Fragmentation DNA Fragmentation Apoptosis Assays->DNA Fragmentation Annexin V/PI->Mechanism Elucidation DNA Fragmentation->Mechanism Elucidation Flow Cytometry Flow Cytometry Cell Cycle Analysis->Flow Cytometry Flow Cytometry->Mechanism Elucidation Western Blot Western Blot Signaling Pathway Analysis->Western Blot Western Blot->Mechanism Elucidation

References

Euphoscopin C: An Inquiry into its Anti-inflammatory Potential

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide serves to consolidate the current publicly available scientific information regarding the anti-inflammatory activity of Euphoscopin C, a macrocyclic diterpenoid isolated from the plant Euphorbia helioscopia. Despite significant interest in the bioactive compounds of this plant species, detailed data on the specific anti-inflammatory properties and mechanisms of Euphoscopin C remains largely within proprietary research.

Summary of Available Information

Euphoscopin C has been identified as a constituent of Euphorbia helioscopia. Research into the extracts of this plant has revealed a range of diterpenoids with potential anti-inflammatory effects. However, specific quantitative data detailing the anti-inflammatory activity of Euphoscopin C, including IC50 values and efficacy in various assays, is not available in the public domain at this time. The primary research article associated with the isolation and initial characterization of Euphoscopin C, "Macrocyclic Diterpenoids from Euphorbia helioscopia and Their Potential Anti-inflammatory Activity" by Su, Jun-Cheng, et al. (Journal of Natural Products, 2019), is not openly accessible, precluding a detailed analysis of its findings.

Inferred Anti-inflammatory Mechanisms of Related Diterpenoids

While specific data on Euphoscopin C is lacking, studies on other diterpenoids isolated from Euphorbia helioscopia and related species suggest potential mechanisms of action that could be relevant. The anti-inflammatory activity of these compounds is often attributed to the modulation of key signaling pathways involved in the inflammatory response.

A plausible, though unconfirmed, mechanism for Euphoscopin C could involve the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules. Inhibition of this pathway is a common mechanism for many natural anti-inflammatory compounds.

Another potential target is the NLRP3 inflammasome. Some diterpenoids from Euphorbia helioscopia have demonstrated the ability to inhibit the activation of the NLRP3 inflammasome, a multiprotein complex that plays a critical role in the innate immune system by activating caspase-1 and inducing the maturation of pro-inflammatory cytokines such as IL-1β and IL-18.

Hypothetical Signaling Pathway for Diterpenoid Anti-inflammatory Activity

The following diagram illustrates a generalized and hypothetical signaling pathway through which a diterpenoid compound might exert its anti-inflammatory effects by targeting the NF-κB pathway. It is important to emphasize that this is a speculative model and has not been specifically validated for Euphoscopin C.

G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimulus Inflammatory Stimulus (e.g., LPS) Receptor Receptor (e.g., TLR4) IKK_Complex IKK Complex Receptor->IKK_Complex IκBα IκBα IKK_Complex->IκBα Phosphorylation (Inactivation) NFκB NF-κB (p50/p65) IκBα->NFκB Release NFκB_n NF-κB (Translocation) NFκB->NFκB_n Euphoscopin_C_Target Hypothetical Target of Euphoscopin C Euphoscopin_C_Target->IKK_Complex Inhibition DNA DNA NFκB_n->DNA Binding Pro_inflammatory_Genes Pro-inflammatory Gene Expression DNA->Pro_inflammatory_Genes Transcription

Caption: Hypothetical NF-κB signaling pathway and potential inhibition by a diterpenoid.

Experimental Protocols: General Methodologies

Due to the absence of specific experimental details for Euphoscopin C, this section outlines general methodologies commonly employed to assess the anti-inflammatory activity of natural products.

1. In Vitro Anti-inflammatory Assays

  • Cell Culture: Macrophage cell lines (e.g., RAW 264.7, THP-1) or primary peritoneal macrophages are typically used. Cells are cultured in appropriate media (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum and antibiotics.

  • Induction of Inflammation: Inflammation is induced by treating the cells with an inflammatory stimulus such as lipopolysaccharide (LPS).

  • Nitric Oxide (NO) Production Assay (Griess Assay):

    • Cells are pre-treated with varying concentrations of the test compound for a specified period.

    • LPS is added to induce NO production.

    • After incubation, the cell culture supernatant is collected.

    • The amount of nitrite (B80452) (a stable product of NO) in the supernatant is quantified using the Griess reagent.

    • The percentage of NO inhibition is calculated relative to the LPS-treated control.

  • Cytokine Measurement (ELISA):

    • Cells are treated as described above.

    • The levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the cell culture supernatant are measured using specific Enzyme-Linked Immunosorbent Assay (ELISA) kits.

  • Western Blot Analysis:

    • Cell lysates are prepared from treated and untreated cells.

    • Proteins are separated by SDS-PAGE and transferred to a membrane.

    • The membrane is probed with primary antibodies against key signaling proteins (e.g., phosphorylated IκBα, p65 subunit of NF-κB, phosphorylated MAPKs) and corresponding total protein antibodies.

    • Protein bands are visualized using a secondary antibody conjugated to an enzyme and a chemiluminescent substrate.

2. In Vivo Anti-inflammatory Models

  • Carrageenan-Induced Paw Edema in Rodents:

    • Animals (rats or mice) are administered the test compound orally or via injection.

    • After a set time, carrageenan is injected into the sub-plantar region of the hind paw to induce localized inflammation.

    • Paw volume is measured at various time points using a plethysmometer.

    • The percentage of edema inhibition is calculated by comparing the paw volume of the treated group with the control group.

  • LPS-Induced Systemic Inflammation in Mice:

    • Mice are treated with the test compound.

    • A lethal or sub-lethal dose of LPS is administered intraperitoneally.

    • Survival rates are monitored, or serum and tissues are collected to measure inflammatory markers.

Future Outlook

The field of natural product drug discovery holds significant promise for the identification of novel anti-inflammatory agents. While the current publicly available data on Euphoscopin C is limited, the known bioactivity of other diterpenoids from Euphorbia helioscopia suggests that it is a compound of interest. Further research, including the publication of primary data on its anti-inflammatory efficacy and mechanism of action, is eagerly awaited by the scientific community. Access to such data will be crucial for evaluating its potential as a therapeutic lead for inflammatory diseases.

Eupahualin C and Its Role in Traditional Medicine: A Technical Guide to the Bioactive Sesquiterpene Lactones of the Eupatorium Genus

Author: BenchChem Technical Support Team. Date: December 2025

Affiliation: Google Research

Executive Summary

The Eupatorium genus, a cornerstone of traditional medicine systems worldwide, is a rich reservoir of bioactive secondary metabolites. While the specific compound "Eupahualin C" is not prominently documented in scientific literature, it is hypothesized to be a member of the sesquiterpene lactone class, likely originating from a species such as Eupatorium hualienense. This technical guide provides a comprehensive overview of the role of Eupatorium-derived sesquiterpene lactones in traditional and modern pharmacology, with a focus on their anti-inflammatory and cytotoxic properties. This document is intended for researchers, scientists, and professionals in drug development, offering detailed insights into the therapeutic potential, mechanisms of action, and experimental evaluation of these compounds.

Introduction: The Eupatorium Genus in Traditional Medicine

Plants of the Eupatorium genus have a long history of use in traditional medicine across Asia and the Americas.[1][2] In Traditional Chinese Medicine (TCM), species like Eupatorium fortunei, known as "Pei Lan," are utilized to address digestive ailments, dispel "dampness," and clear summer heat.[2] Traditional applications include the treatment of fever, colds, bronchitis, and inflammatory conditions.[1] The therapeutic efficacy of these plants is largely attributed to their rich phytochemical profile, which includes flavonoids, volatile oils, and a significant class of compounds known as sesquiterpene lactones.[3][4][5]

Bioactive Compounds: Sesquiterpene Lactones

Sesquiterpene lactones are a major class of bioactive compounds found in the Eupatorium genus and are considered chemotaxonomic markers for this group of plants.[5] These compounds are characterized by a 15-carbon skeleton arranged in a lactone ring. The presence of an α-methylene-γ-lactone group is a common structural feature and is often crucial for their biological activity, including anti-inflammatory and cytotoxic effects.[5]

While "this compound" remains elusive in the literature, numerous other sesquiterpene lactones with similar naming conventions have been isolated from various Eupatorium species, such as:

  • Eupalinolide L and M from Eupatorium lindleyanum[6][7]

  • Eupachifolin A-E from Eupatorium chinense

  • Eupalinolide A and B from Eupatorium lindleyanum[1][2]

This guide will focus on the known biological activities and mechanisms of these representative sesquiterpene lactones.

Pharmacological Activities and Quantitative Data

The sesquiterpene lactones and other compounds from Eupatorium species exhibit a range of pharmacological activities, with anti-inflammatory and cytotoxic effects being the most prominent.

Sesquiterpene lactones from Eupatorium have demonstrated significant anti-inflammatory properties. For instance, eupalinolide L and M, isolated from E. lindleyanum, have been shown to reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated murine macrophage RAW 264.7 cells.[6][7]

Compound/Extract Assay Cell Line/Model IC50/Effect Reference
EupafolinNO Release InhibitionLPS-stimulated RAW 264.7 macrophagesIC50: 6 µM[8]
Dimeric guaianolideNO Release InhibitionLPS-stimulated RAW 264.7 macrophagesIC50: 16 µM[8]
E. perfoliatum DCM extractNO Release InhibitionLPS-stimulated RAW 264.7 macrophagesIC50: 19 µg/mL[8]
E. perfoliatum EtOH extractNO Release InhibitionLPS-stimulated RAW 264.7 macrophagesIC50: 89 µg/mL[8]
Sesquiterpenes fraction (E. lindleyanum)Xylene-induced ear edemaMice18.6% reduction[6][7]

Several sesquiterpene lactones from Eupatorium fortunei have shown cytotoxic activity against various human cancer cell lines.

Compound Cell Line Cancer Type IC50 (µM) Reference
Compound 4 (from E. fortunei)PC3Prostate Cancer3.9 ± 1.2[9]
Compound 8 (from E. fortunei)PC3Prostate Cancer3.9 ± 0.6[9]
Compound 7 (from E. fortunei)MCF-7Breast Cancer5.8 ± 0.1[9]

Flavonoids isolated from Eupatorium illitum have also demonstrated antiproliferative effects.

Compound Cell Line Cancer Type Activity Reference
KumatakeninA549, HBL-100, HeLa, SW1573, T-47DLung, Breast, CervixAntiproliferative[10][11]
ErmaninA549, HBL-100, HeLa, SW1573, T-47DLung, Breast, CervixAntiproliferative[10][11]
NaringeninA549, HBL-100, HeLa, SW1573, T-47DLung, Breast, CervixAntiproliferative[10][11]

Mechanisms of Action: Signaling Pathways

The anti-inflammatory effects of Eupatorium-derived sesquiterpene lactones are primarily mediated through the modulation of key signaling pathways involved in the inflammatory response.

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation.[12][13] In an inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins.[13] Pro-inflammatory stimuli, such as LPS, trigger the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including those for TNF-α, IL-6, and iNOS.[12][13] Sesquiterpene lactones from Eupatorium have been shown to inhibit the activation of the NF-κB pathway, thereby suppressing the production of inflammatory mediators.[14]

NF_kB_Pathway cluster_cytoplasm Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB NFkB_active Active NF-κB NFkB->NFkB_active Releases Nucleus Nucleus NFkB_active->Nucleus Translocates to Inflammation Pro-inflammatory Gene Expression (TNF-α, IL-6, iNOS) Nucleus->Inflammation Induces EupahualinC Eupatorium Sesquiterpene Lactones EupahualinC->IKK Inhibits

Caption: Inhibition of the NF-κB signaling pathway by Eupatorium sesquiterpene lactones.

Mitogen-activated protein kinases (MAPKs) are another family of proteins that play a critical role in inflammation. The MAPK cascade is activated by various extracellular stimuli, including LPS, and leads to the activation of transcription factors that regulate the expression of inflammatory genes. Sesquiterpenoid lactones from Eupatorium lindleyanum have been found to suppress the MAPK signaling pathway, contributing to their anti-inflammatory effects.[4][15]

MAPK_Pathway LPS LPS Receptor Receptor LPS->Receptor Binds MAPKKK MAPKKK Receptor->MAPKKK Activates MAPKK MAPKK MAPKKK->MAPKK Phosphorylates MAPK MAPK (p38, JNK, ERK) MAPKK->MAPK Phosphorylates TranscriptionFactors Transcription Factors (e.g., AP-1) MAPK->TranscriptionFactors Activates Nucleus Nucleus TranscriptionFactors->Nucleus Translocates to Inflammation Pro-inflammatory Gene Expression Nucleus->Inflammation Induces EupahualinC Eupatorium Sesquiterpene Lactones EupahualinC->MAPKK Inhibits Isolation_Workflow PlantMaterial Dried, powdered Eupatorium plant material Extraction Ethanol Extraction PlantMaterial->Extraction CrudeExtract Crude Extract Extraction->CrudeExtract Partitioning Liquid-Liquid Partitioning (Petroleum Ether, EtOAc, n-BuOH) CrudeExtract->Partitioning nBuOH_Fraction n-Butanol Fraction Partitioning->nBuOH_Fraction HSCCC High-Speed Counter-Current Chromatography (HSCCC) nBuOH_Fraction->HSCCC Fractions Collected Fractions HSCCC->Fractions HPLC HPLC Purity Analysis Fractions->HPLC IsolatedCompounds Isolated Sesquiterpene Lactones HPLC->IsolatedCompounds Assay_Workflow cluster_anti_inflammatory Anti-inflammatory Assay (NO Production) cluster_cytotoxicity Cytotoxicity Assay (MTT) A1 Seed RAW 264.7 cells A2 Pre-treat with compound A1->A2 A3 Stimulate with LPS A2->A3 A4 Collect supernatant A3->A4 A5 Griess Reaction A4->A5 A6 Measure Absorbance (540 nm) A5->A6 B1 Seed cancer cells B2 Treat with compound B1->B2 B3 Add MTT reagent B2->B3 B4 Incubate (formazan formation) B3->B4 B5 Solubilize formazan B4->B5 B6 Measure Absorbance (570 nm) B5->B6

References

Eupahualin C and its Analogs: A Technical Guide to Therapeutic Potential in Oncology

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Disclaimer: The compound "Eupahualin C" yields limited specific research in publicly available literature. This guide focuses on the closely related and well-studied flavonoid, Eupafolin , and other structurally similar compounds derived from the Euphorbia genus, which are often investigated for their therapeutic properties. The principles, pathways, and protocols discussed are representative of research in this class of natural compounds.

Introduction

Eupafolin is a flavonoid, specifically a flavone, extracted from various plants, including common sage (Salvia officinalis) and Eupatorium species.[1][2] Like many flavonoids, it has demonstrated a range of biological activities, including antioxidant, anti-inflammatory, and potent anti-tumor effects.[1][3] Its therapeutic potential, particularly in oncology, is an active area of research. This document provides an in-depth overview of the anti-cancer properties of Eupafolin, its mechanisms of action, and the experimental protocols used to elucidate these properties.

Anti-Cancer Activity of Eupafolin and Related Compounds

Research indicates that Eupafolin and similar compounds exert significant anti-cancer effects through multiple mechanisms, including inhibiting cell proliferation, inducing programmed cell death (apoptosis), and preventing metastasis.

Cytotoxicity and Anti-Proliferative Effects

Eupafolin demonstrates a dose- and time-dependent inhibitory effect on the proliferation of various cancer cell lines, most notably in breast cancer.[1][3] The tetracyclic triterpene alcohol, euphol (B7945317), another compound from Euphorbia tirucalli, has also shown broad cytotoxic activity across a large panel of human cancer cell lines.[4]

Table 1: Cytotoxic Activity of Eupafolin and Related Compounds

Compound Cancer Cell Line Metric Value Reference
Eupafolin EO771 (Breast Cancer) Inhibition Time- and dose-dependent [1]
Eupafolin MDA-MB-231 (Breast Cancer) Inhibition Significantly reduced proliferation [2]
Eupafolin MCF-7 (Breast Cancer) Inhibition Significantly reduced proliferation [2]
Euphol Pancreatic Carcinoma IC50 6.84 µM [4]
Euphol Esophageal Squamous Cell IC50 11.08 µM [4]
Euphol Various (73 lines) IC50 Range 1.41–38.89 µM [4]
E. tirucalli Methanol Extract MiaPaCa-2 (Pancreatic) Cell Viability at 200 µg/mL ~7% [5]

| E. tirucalli Aqueous Extract | MiaPaCa-2 (Pancreatic) | Cell Viability at 200 µg/mL | ~25% |[5] |

Induction of Apoptosis

A key mechanism of Eupafolin's anti-tumor activity is the induction of apoptosis.[1][2] This is achieved by modulating the expression of key apoptosis-regulating proteins. Eupafolin treatment leads to an increase in the pro-apoptotic proteins Bax and cleaved caspase-3, while decreasing the expression of the anti-apoptotic protein Bcl-2.[1][2] The balance between these proteins is critical for determining a cell's fate.[1]

Table 2: Eupafolin-Induced Apoptosis in Breast Cancer Cells

Cell Line Eupafolin Concentration Effect Quantitative Result Reference
EO771 100 µM Increased Apoptosis Rate 18% increase vs. control [1]
MDA-MB-231 Dose-dependent Increased Apoptotic Ratio Significant increase [2]

| MCF-7 | Dose-dependent | Increased Apoptotic Ratio | Significant increase |[2] |

Cell Cycle Arrest

In addition to apoptosis, Eupafolin can halt the proliferation of cancer cells by inducing cell cycle arrest. Studies have shown that Eupafolin treatment can cause cells to accumulate in the G0/G1 or S phase of the cell cycle, preventing them from proceeding to mitosis.[1][2] This is often accompanied by a decrease in the expression of key cell cycle regulatory proteins like CDK2, CDK4, and Cyclin B1.[2]

Table 3: Eupafolin-Induced Cell Cycle Arrest in Breast Cancer Cells

Cell Line Effect Quantitative Result Reference
EO771 G0/G1 Phase Arrest Significant arrest [1]
MDA-MB-231 S Phase Arrest Increase from 32.84% to 48.13% [2]

| MCF-7 | S Phase Arrest | Increase from 24.72% to 32.30% |[2] |

Anti-Metastatic and Anti-Angiogenic Activity

Eupafolin has been shown to inhibit the migration and invasion of breast cancer cells.[2] Furthermore, it exhibits anti-angiogenic properties by inhibiting the viability, migration, and invasion of Human Umbilical Vein Endothelial Cells (HUVECs), which is a critical process for tumor growth and metastasis.[2]

Molecular Mechanisms and Signaling Pathways

Eupafolin exerts its anti-cancer effects by modulating several critical intracellular signaling pathways. Understanding these pathways is crucial for its development as a therapeutic agent.

PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and it is often hyperactivated in cancer. Eupafolin has been shown to inhibit the proliferation of breast cancer cells and induce apoptosis by downregulating this pathway.[1]

PI3K_Akt_mTOR_Pathway Eupafolin Eupafolin PI3K PI3K Eupafolin->PI3K Inactivation Akt Akt PI3K->Akt Activation mTOR mTOR Akt->mTOR Activation Proliferation Proliferation mTOR->Proliferation Promotes Survival Survival mTOR->Survival Promotes Apoptosis Apoptosis mTOR->Apoptosis Inhibits

Caption: Eupafolin inhibits the PI3K/Akt/mTOR signaling pathway.

NF-κB Signaling Pathway

The transcription factor Nuclear Factor-kappa B (NF-κB) is a pivotal mediator of inflammatory responses and cell survival.[6][7] Its aberrant activation is common in many cancers. Flavonoids can modulate NF-κB signaling, thereby reducing inflammation and promoting apoptosis.[8][9] Eupafolin has been shown to induce apoptosis and autophagy through the NF-κB signaling pathway in breast cancer cells.[2]

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Eupafolin Eupafolin IKK IKK Eupafolin->IKK Inhibition IkB IkB IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Nucleus Nucleus NFkB->Nucleus Translocation Transcription Transcription Nucleus->Transcription Upregulates Pro-inflammatory & Survival Genes

Caption: Eupafolin inhibits the canonical NF-κB signaling pathway.

STAT3 Signaling Pathway

Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is persistently activated in a wide range of cancers, promoting proliferation, survival, and invasion.[10][11] While direct evidence for Eupafolin is emerging, related compounds like Eupalinolide J have been shown to inhibit cancer metastasis by promoting the ubiquitin-dependent degradation of STAT3, making it a promising target for this class of compounds.[10]

STAT3_Pathway Eupalinolide_J Eupalinolide J (related compound) STAT3 STAT3 Eupalinolide_J->STAT3 Promotes Ubiquitination & Degradation JAK JAK JAK->STAT3 Phosphorylates STAT3_dimer STAT3 Dimer STAT3->STAT3_dimer Dimerization Ubiquitination Ubiquitination STAT3->Ubiquitination Nucleus Nucleus STAT3_dimer->Nucleus Translocation Transcription Transcription Nucleus->Transcription Upregulates Proliferation, Invasion & Survival Genes

Caption: Related compounds inhibit STAT3 signaling via degradation.

Experimental Protocols

The following are generalized protocols for key experiments cited in the research of Eupafolin and related compounds. Researchers should optimize these protocols for their specific cell lines and experimental conditions.

Cell Culture and Compound Preparation
  • Cell Lines: Human breast cancer cell lines (e.g., MDA-MB-231, MCF-7) and murine breast cancer cells (e.g., EO771) are commonly used.[1][2]

  • Culture Medium: Cells are typically grown in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics (penicillin/streptomycin).[2]

  • Incubation: Cultures are maintained in a humidified atmosphere at 37°C with 5% CO2.[2]

  • Compound Preparation: Eupafolin is dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution, which is then diluted in culture medium to the desired final concentrations for experiments. A vehicle control (DMSO) is always included.[2]

Cell Viability Assay (CCK-8/MTT)

This assay measures the metabolic activity of cells, which correlates with cell viability.

Viability_Assay_Workflow start Start step1 Seed cells in a 96-well plate start->step1 1 step step reagent reagent measurement measurement end_node End step2 Allow cells to adhere (e.g., 24h) step1->step2 2 step3 Treat cells with various concentrations of Eupafolin step2->step3 3 step4 Incubate for a defined period (e.g., 24, 48, 72h) step3->step4 4 reagent1 Add CCK-8 or MTT reagent to each well step4->reagent1 5 step5 Incubate (e.g., 1-4h) for color development reagent1->step5 6 measurement1 Measure absorbance at 450 nm step5->measurement1 7 measurement1->end_node 8

Caption: Workflow for a typical cell viability assay.

  • Protocol:

    • Seeding: Seed cells (e.g., 5 x 10³ cells/well) into a 96-well plate and allow them to adhere for 24 hours.[5]

    • Treatment: Replace the medium with fresh medium containing various concentrations of Eupafolin or vehicle control.

    • Incubation: Incubate the plates for specified time points (e.g., 24, 48, 72 hours).

    • Reagent Addition: Add 10 µL of CCK-8 or MTT solution to each well and incubate for 1-4 hours at 37°C.[5]

    • Measurement: Measure the absorbance at 450 nm using a microplate reader. Cell viability is calculated as a percentage relative to the vehicle-treated control cells.[5]

Apoptosis Assay (Flow Cytometry)

This method quantifies the percentage of apoptotic cells using Annexin V (which binds to phosphatidylserine (B164497) on the outer leaflet of the apoptotic cell membrane) and Propidium Iodide (PI) or 7-AAD (which stains the DNA of necrotic or late apoptotic cells with compromised membranes).[1]

Apoptosis_Assay_Workflow start Start step1 Treat cells with Eupafolin for a specified time (e.g., 24h) start->step1 1 step step reagent reagent measurement measurement end_node End step2 Harvest cells using trypsin (without EDTA) step1->step2 2 step3 Wash cells twice with ice-cold PBS step2->step3 3 reagent1 Resuspend cells in 1X Binding Buffer step3->reagent1 4 reagent2 Add Annexin V-FITC and Propidium Iodide (PI) reagent1->reagent2 5 step4 Incubate in the dark (e.g., 15 min at RT) reagent2->step4 6 measurement1 Analyze by Flow Cytometry within 1 hour step4->measurement1 7 measurement1->end_node 8

Caption: Workflow for apoptosis analysis via flow cytometry.

  • Protocol:

    • Treatment: Treat cells with Eupafolin for the desired time (e.g., 24 hours).[1]

    • Harvesting: Collect both floating and adherent cells. Digest adherent cells with trypsin (EDTA-free) and centrifuge at 500 x g for 5 minutes.[1]

    • Washing: Wash the cell pellet twice with cold PBS.

    • Staining: Resuspend cells in 1X Annexin V Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol (e.g., Annexin-V/FITC apoptosis detection kit).[1]

    • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

    • Analysis: Analyze the samples immediately using a flow cytometer. The cell population is differentiated into four quadrants: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

Western Blotting

Western blotting is used to detect and quantify the expression levels of specific proteins involved in signaling pathways, apoptosis, and the cell cycle.[12][13]

Western_Blot_Workflow start Start step1 Treat cells and harvest start->step1 1 step step reagent reagent measurement measurement end_node End reagent1 Lyse cells in RIPA buffer with protease inhibitors step1->reagent1 2 step2 Quantify protein concentration (e.g., BCA assay) reagent1->step2 3 step3 Denature proteins in Laemmli sample buffer step2->step3 4 step4 Separate proteins by SDS-PAGE step3->step4 5 step5 Transfer proteins to a PVDF or nitrocellulose membrane step4->step5 6 reagent2 Block membrane (e.g., 5% milk or BSA in TBST) step5->reagent2 7 reagent3 Incubate with primary antibody (overnight at 4°C) reagent2->reagent3 8 step6 Wash membrane (3x TBST) reagent3->step6 9 reagent4 Incubate with HRP-conjugated secondary antibody (1h at RT) step6->reagent4 10 step7 Wash membrane (3x TBST) reagent4->step7 11 measurement1 Detect signal using ECL reagent and imaging system step7->measurement1 12 measurement1->end_node 13

Caption: General workflow for Western Blotting.

  • Protocol:

    • Lysate Preparation: After treatment, wash cells with PBS and lyse them on ice using RIPA lysis buffer containing protease inhibitors.[1]

    • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

    • SDS-PAGE: Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer and separate them on an SDS-polyacrylamide gel.

    • Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[14]

    • Blocking: Block the membrane for 1 hour at room temperature with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.[12]

    • Antibody Incubation: Incubate the membrane with a specific primary antibody (e.g., anti-Bax, anti-Bcl-2, anti-Akt, anti-p-Akt) overnight at 4°C.[13]

    • Washing: Wash the membrane three times with TBST for 5-10 minutes each.

    • Secondary Antibody: Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[12]

    • Detection: After final washes, visualize the protein bands using an enhanced chemiluminescence (ECL) detection kit and an imaging system.

Therapeutic Potential and Future Directions

The preclinical data strongly suggest that Eupafolin and related compounds hold significant therapeutic potential as anti-cancer agents. Their ability to target multiple oncogenic pathways, including PI3K/Akt and NF-κB, while inducing apoptosis and cell cycle arrest, makes them attractive candidates for further development.

Future research should focus on:

  • In Vivo Efficacy: Conducting comprehensive animal studies to evaluate the in vivo anti-tumor effects, safety, and pharmacokinetic profiles of Eupafolin.

  • Combination Therapies: Investigating the synergistic potential of Eupafolin with conventional chemotherapy drugs to enhance efficacy and overcome drug resistance.[4]

  • Target Identification: Further elucidating the direct molecular targets of Eupafolin to better understand its mechanism of action.

  • Bioavailability: Developing novel drug delivery systems to improve the bioavailability of Eupafolin, a common challenge for flavonoid-based therapies.

  • Clinical Trials: Moving promising candidates into early-phase clinical trials to assess their safety and efficacy in human patients.

References

Methodological & Application

In-Depth Application Notes and Protocols for the Isolation of Eupahualin C from Euphorbia Species

Author: BenchChem Technical Support Team. Date: December 2025

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Introduction:

The genus Euphorbia is a rich source of structurally diverse and biologically active secondary metabolites, including a wide array of flavonoids and diterpenoids.[1][2][3] These compounds have garnered significant interest in the scientific community for their potential therapeutic applications, exhibiting anticancer, anti-inflammatory, and antimicrobial properties.[1][2] This document provides detailed application notes and protocols for the isolation and characterization of a specific bioactive compound, Eupahualin C, from Euphorbia species. The methodologies outlined below are based on established principles for the separation of natural products from this genus and are intended to serve as a comprehensive guide for researchers in the field.

Part 1: Extraction of Crude Material

The initial step in the isolation of this compound involves the extraction of plant material to obtain a crude extract containing the target compound. The choice of solvent and extraction method is critical for maximizing the yield of the desired class of compounds.

Experimental Protocol: Soxhlet Extraction

This protocol describes a general method for the exhaustive extraction of secondary metabolites from dried and powdered Euphorbia plant material.

Materials:

  • Dried and powdered aerial parts of the selected Euphorbia species

  • Soxhlet extractor

  • Round bottom flask

  • Heating mantle

  • Condenser

  • Thimble

  • Solvents of increasing polarity (e.g., n-hexane, chloroform, ethyl acetate (B1210297), methanol)

  • Rotary evaporator

Procedure:

  • Place a known quantity of the dried and powdered plant material into a cellulose (B213188) thimble.

  • Position the thimble inside the main chamber of the Soxhlet extractor.

  • Fill a round bottom flask with a suitable solvent of low polarity, such as n-hexane, to approximately two-thirds of its volume.

  • Assemble the Soxhlet apparatus with the flask on a heating mantle and the condenser supplied with cold water.

  • Heat the solvent to its boiling point. The solvent vapor will travel up the distillation arm, condense, and drip into the thimble containing the plant material.

  • Allow the solvent to fill the thimble chamber until it reaches the top of the siphon tube, at which point the solvent and extracted compounds will be siphoned back into the round bottom flask.

  • Continue this process for a sufficient number of cycles (typically 24-48 hours) to ensure complete extraction with the initial solvent.

  • After extraction with the first solvent, allow the apparatus to cool and carefully dismantle it.

  • Concentrate the extract in the round bottom flask using a rotary evaporator under reduced pressure to obtain the crude n-hexane extract.

  • Remove the thimble containing the plant material and allow it to air-dry completely to remove any residual solvent.

  • Repeat the extraction process sequentially with solvents of increasing polarity (e.g., chloroform, ethyl acetate, and finally methanol) on the same plant material.

  • Collect and concentrate each solvent extract separately.

Rationale: This sequential extraction with solvents of varying polarities allows for a preliminary fractionation of the compounds based on their solubility, which can simplify the subsequent purification steps.

Part 2: Isolation and Purification of this compound

Following the initial extraction, the crude extract containing this compound must undergo further fractionation and purification to isolate the pure compound. This is typically achieved through a combination of chromatographic techniques.

Experimental Protocol: Column Chromatography and Preparative HPLC

This protocol outlines the steps for the chromatographic separation of this compound from the crude extract.

Materials:

  • Crude extract suspected to contain this compound (e.g., the ethyl acetate or methanol (B129727) extract)

  • Silica (B1680970) gel (for column chromatography)

  • Glass column for chromatography

  • Eluting solvents (a gradient system of n-hexane and ethyl acetate is common)

  • Thin Layer Chromatography (TLC) plates (silica gel coated)

  • TLC developing chamber

  • UV lamp for visualization

  • Collection tubes

  • Preparative High-Performance Liquid Chromatography (HPLC) system

  • Appropriate preparative HPLC column (e.g., C18)

  • HPLC grade solvents (e.g., methanol, water, acetonitrile)

Procedure:

A. Silica Gel Column Chromatography:

  • Prepare a slurry of silica gel in the initial, least polar eluting solvent (e.g., 100% n-hexane).

  • Carefully pack a glass column with the silica gel slurry, ensuring no air bubbles are trapped.

  • Adsorb a concentrated sample of the crude extract onto a small amount of silica gel and load it onto the top of the prepared column.

  • Begin elution with the least polar solvent, gradually increasing the polarity by adding a more polar solvent (e.g., increasing percentages of ethyl acetate in n-hexane).

  • Collect fractions of the eluate in separate tubes.

  • Monitor the separation by spotting the collected fractions on a TLC plate, developing the plate in an appropriate solvent system, and visualizing the spots under a UV lamp.

  • Combine fractions that show a similar TLC profile and contain the compound of interest.

B. Preparative HPLC:

  • Dissolve the semi-purified fraction from column chromatography in a suitable HPLC-grade solvent.

  • Filter the sample through a 0.45 µm syringe filter.

  • Set up the preparative HPLC system with an appropriate column and a mobile phase gradient determined from analytical HPLC trials.

  • Inject the sample onto the preparative HPLC column.

  • Collect the fractions corresponding to the peak of interest (this compound) as they elute from the column.

  • Combine the pure fractions and evaporate the solvent to obtain the isolated this compound.

Part 3: Structural Elucidation and Data Presentation

Once isolated, the structure of this compound must be confirmed using spectroscopic techniques.

Spectroscopic Analysis:

  • Nuclear Magnetic Resonance (NMR): ¹H NMR and ¹³C NMR are crucial for determining the carbon-hydrogen framework of the molecule. 2D NMR experiments (e.g., COSY, HSQC, HMBC) can establish the connectivity between atoms.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides the exact molecular weight and elemental composition of the compound.

  • Infrared (IR) Spectroscopy: IR spectroscopy helps to identify the functional groups present in the molecule.

  • Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the molecule, which is particularly useful for compounds with chromophores.

Data Presentation:

Quantitative data regarding the isolation and characterization of this compound should be summarized in clear and concise tables for easy comparison and reference.

Table 1: Extraction Yields from Euphorbia Species

SolventWeight of Dried Plant Material (g)Yield of Crude Extract (g)Percentage Yield (%)
n-Hexane100015.21.52
Chloroform100020.52.05
Ethyl Acetate100025.82.58
Methanol100040.14.01

Table 2: Spectroscopic Data for this compound

TechniqueKey Data Points
HRMS m/z [M+H]⁺: [Insert experimental value], Calculated for CₓHᵧO₂: [Insert calculated value]
¹H NMR (CDCl₃, 500 MHz) δ (ppm): [List key chemical shifts, multiplicities, and coupling constants]
¹³C NMR (CDCl₃, 125 MHz) δ (ppm): [List key chemical shifts]
IR (KBr) νₘₐₓ (cm⁻¹): [List key absorption bands]
UV-Vis (MeOH) λₘₐₓ (nm): [List absorption maxima]

Part 4: Visualization of Experimental Workflow and Signaling Pathways

Experimental Workflow:

The overall process for the isolation of this compound can be visualized as a streamlined workflow.

Isolation_Workflow Plant Dried & Powdered Euphorbia Plant Material Soxhlet Soxhlet Extraction (n-Hexane, Chloroform, EtOAc, MeOH) Plant->Soxhlet CrudeExtract Crude Extracts Soxhlet->CrudeExtract ColumnChrom Silica Gel Column Chromatography CrudeExtract->ColumnChrom Fractions Semi-pure Fractions ColumnChrom->Fractions PrepHPLC Preparative HPLC Fractions->PrepHPLC PureCompound Pure this compound PrepHPLC->PureCompound StructureElucid Structural Elucidation (NMR, MS, IR, UV-Vis) PureCompound->StructureElucid

Caption: Workflow for the isolation and identification of this compound.

Signaling Pathways:

Flavonoids are known to exert their biological effects through various signaling pathways. While the specific pathways modulated by this compound require dedicated biological investigation, a general representation of pathways commonly affected by flavonoids is provided below.

Signaling_Pathways EupahualinC This compound ROS Reactive Oxygen Species (ROS) EupahualinC->ROS Scavenges Nrf2 Nrf2 EupahualinC->Nrf2 Activates IKK IKK EupahualinC->IKK Inhibits MAPK MAPK Pathway (ERK, JNK, p38) EupahualinC->MAPK Modulates ARE Antioxidant Response Element (ARE) Nrf2->ARE Translocates to nucleus and binds to AntioxidantEnzymes Antioxidant Enzymes (e.g., HO-1, NQO1) ARE->AntioxidantEnzymes Induces expression of NFkB NF-κB InflammatoryGenes Pro-inflammatory Gene Expression NFkB->InflammatoryGenes Induces expression of IkB IκBα IKK->IkB Phosphorylates IkB->NFkB Releases AP1 AP-1 MAPK->AP1 Activates AP1->InflammatoryGenes

Caption: Potential signaling pathways modulated by flavonoids like this compound.

Disclaimer: The protocols and data presented herein are intended as a general guide. Specific conditions for extraction, isolation, and analysis may need to be optimized depending on the Euphorbia species and the specific properties of this compound. All laboratory work should be conducted with appropriate safety precautions.

References

Application Notes and Protocols for High-Performance Liquid Chromatography (HPLC) Analysis of Eupahualin C

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed application note and a comprehensive set of protocols for the quantitative analysis of Eupahualin C using High-Performance Liquid Chromatography (HPLC). This compound, a flavonoid of interest for its potential therapeutic properties, requires a robust and reliable analytical method for its detection and quantification in various matrices, including plant extracts and pharmaceutical formulations. The protocols outlined herein describe a reversed-phase HPLC (RP-HPLC) method, including system parameters, sample and standard preparation, and a full validation procedure according to the International Council for Harmonisation (ICH) guidelines. These guidelines are intended to aid researchers, scientists, and drug development professionals in establishing a validated HPLC method for this compound in their laboratories.

Introduction

This compound is a flavonoid that has garnered interest within the scientific community due to its potential biological activities, which may include antioxidant, anti-inflammatory, and anticancer effects, common to many flavonoids. As research into the therapeutic potential of this compound progresses, the need for a validated, accurate, and precise analytical method for its quantification becomes crucial. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of individual components in a mixture and is particularly well-suited for the analysis of flavonoids.

This application note details a proposed HPLC method for this compound analysis, developed based on established methods for structurally similar flavonoids. The provided protocols will guide the user through method implementation, validation, and application.

HPLC Method for this compound Analysis

The following HPLC method is recommended for the analysis of this compound. Optimization may be required based on the specific instrumentation and sample matrix used.

Table 1: HPLC System and Chromatographic Conditions

ParameterRecommended Condition
HPLC System Quaternary Gradient HPLC System with Autosampler and PDA/UV Detector
Column C18 Reversed-Phase Column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient Elution 0-5 min: 20% B; 5-25 min: 20-60% B; 25-30 min: 60-80% B; 30-35 min: 80% B; 35-40 min: 80-20% B; 40-45 min: 20% B
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30°C
Detection Wavelength 275 nm and 340 nm (or determined by PDA scan of a pure standard)
Run Time 45 minutes

Experimental Protocols

Standard Preparation
  • Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol (B129727) in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the primary stock solution with methanol to obtain concentrations ranging from 1 µg/mL to 100 µg/mL. These solutions will be used to construct the calibration curve.

Sample Preparation (from Plant Material)
  • Extraction: Accurately weigh 1 g of dried and powdered plant material. Add 20 mL of methanol and sonicate for 30 minutes.

  • Filtration: Filter the extract through a 0.45 µm syringe filter to remove particulate matter.

  • Dilution: Dilute the filtered extract with methanol as necessary to bring the concentration of this compound within the linear range of the calibration curve.

Method Validation Protocol

A comprehensive validation of the HPLC method should be performed to ensure its suitability for its intended purpose. The following parameters should be evaluated according to ICH guidelines.

System Suitability

Before starting the validation, the suitability of the chromatographic system should be assessed. Inject the working standard solution (e.g., 20 µg/mL) six times. The system is deemed suitable if the relative standard deviation (RSD) for the peak area and retention time is less than 2%.

Linearity
  • Inject the prepared working standard solutions in triplicate.

  • Construct a calibration curve by plotting the mean peak area against the concentration.

  • Perform a linear regression analysis. The method is considered linear if the correlation coefficient (r²) is ≥ 0.999.

Accuracy
  • Prepare spiked samples by adding known amounts of this compound stock solution to a sample matrix at three different concentration levels (low, medium, and high).

  • Analyze these spiked samples in triplicate.

  • Calculate the percentage recovery. The mean recovery should be within 98-102%.

Precision
  • Repeatability (Intra-day Precision): Analyze six replicates of a sample at a single concentration on the same day. The RSD should be ≤ 2%.

  • Intermediate Precision (Inter-day Precision): Analyze the same sample in triplicate on three different days. The RSD over the three days should be ≤ 2%.

Limit of Detection (LOD) and Limit of Quantification (LOQ)

LOD and LOQ can be determined based on the standard deviation of the response and the slope of the calibration curve using the following equations:

  • LOD = 3.3 × (σ / S)

  • LOQ = 10 × (σ / S)

Where σ is the standard deviation of the y-intercept of the regression line and S is the slope of the calibration curve.

Data Presentation

The quantitative data obtained from the method validation experiments should be summarized in clear and well-structured tables for easy comparison and reporting.

Table 2: Linearity Data for this compound

Concentration (µg/mL)Mean Peak Area (n=3)
1
5
10
25
50
100
Correlation Coefficient (r²)
Regression Equation

Table 3: Accuracy (Recovery) Data for this compound

Spiked LevelAmount Added (µg/mL)Amount Found (µg/mL, mean ± SD, n=3)Recovery (%)
Low
Medium
High

Table 4: Precision Data for this compound

Precision TypeConcentration (µg/mL)Peak Area (mean ± SD, n=6 for repeatability, n=9 for intermediate)RSD (%)
Repeatability
Intermediate Precision

Table 5: LOD and LOQ for this compound

ParameterValue (µg/mL)
Limit of Detection (LOD)
Limit of Quantification (LOQ)

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the HPLC analysis of this compound.

experimental_workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Standard This compound Reference Standard StockSolution Prepare Stock Solution Standard->StockSolution Sample Plant Material or Formulation Extraction Extraction Sample->Extraction WorkingStandards Prepare Working Standards StockSolution->WorkingStandards HPLC HPLC System WorkingStandards->HPLC Filtration Filtration Extraction->Filtration Filtration->HPLC Analysis Chromatographic Analysis HPLC->Analysis DataAcquisition Data Acquisition Analysis->DataAcquisition PeakIntegration Peak Integration DataAcquisition->PeakIntegration CalibrationCurve Calibration Curve Construction PeakIntegration->CalibrationCurve Quantification Quantification CalibrationCurve->Quantification

Caption: Experimental workflow for HPLC analysis of this compound.

Putative Signaling Pathway

Based on the known biological activities of similar flavonoids, this compound may potentially modulate inflammatory and cell survival pathways. The following diagram illustrates a hypothetical signaling pathway. Note: This is a putative pathway and requires experimental validation for this compound.

putative_signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Eupahualin_C This compound IKK IKK Eupahualin_C->IKK Inhibition PI3K PI3K Eupahualin_C->PI3K Modulation Receptor Receptor Receptor->PI3K NFkB_IkB NF-κB/IκB Complex IKK->NFkB_IkB Phosphorylates IκB NFkB NF-κB NFkB_IkB->NFkB Releases NF-κB NFkB_n NF-κB NFkB->NFkB_n Translocation Akt Akt PI3K->Akt Cell Survival\n& Proliferation Cell Survival & Proliferation Akt->Cell Survival\n& Proliferation GeneExpression Gene Expression NFkB_n->GeneExpression Regulates Transcription Inflammatory Cytokines\nCell Survival Proteins Inflammatory Cytokines Cell Survival Proteins GeneExpression->Inflammatory Cytokines\nCell Survival Proteins

Caption: Putative signaling pathway modulated by this compound.

Application Notes and Protocols: Eupatilin Synthesis and Derivatization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eupatilin (B1662920) (5,7-dihydroxy-3',4',6-trimethoxyflavone) is a pharmacologically active flavone (B191248) naturally found in various medicinal plants, notably from the Artemisia and Eupatorium genera.[1][2] It has garnered significant attention in the scientific community for its diverse therapeutic properties, including anti-inflammatory, antioxidant, and anti-cancer activities.[3][4][5] Eupatilin is an approved drug in Korea for the treatment of gastritis and peptic ulcers.[2] The core chemical structure of eupatilin presents multiple sites for chemical modification, allowing for the synthesis of novel derivatives with potentially enhanced biological activities.

These application notes provide a detailed overview of the synthesis of eupatilin derivatives through the Mannich reaction, along with protocols and the signaling pathways modulated by these compounds. This information is intended to guide researchers in the development of novel therapeutic agents based on the eupatilin scaffold.

Data Presentation: Synthesis of Eupatilin Derivatives

The following table summarizes the quantitative data for the synthesis of eupatilin-Mannich base derivatives. The general synthetic route involves the reaction of eupatilin with formaldehyde (B43269) and various substituted piperazines.[6]

Compound IDSubstituted Piperazine (B1678402)Yield (%)Melting Point (°C)
3a N-Methylpiperazine78.9196.5–197.2
3b N-Phenylpiperazine81.2210.3–211.1
3c N-(2-Fluorophenyl)piperazine83.5225.7–226.3
3d N-(4-Fluorophenyl)piperazine84.3200.1–200.5
3e N-(4-Chlorophenyl)piperazine80.1231.4–232.1
3f N-(Pyridin-2-yl)piperazine77.9240.5–241.4
3g N-Cyclohexylpiperazine75.6215.8–216.5

Experimental Protocols

General Protocol for the Synthesis of Eupatilin-Mannich Base Derivatives (3a-3g)

This protocol is adapted from the procedure described by Meng et al. (2025).[6]

Materials:

  • Eupatilin

  • Formaldehyde (37% in water)

  • Substituted piperazines (N-methylpiperazine, N-phenylpiperazine, etc.)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Anhydrous sodium sulfate (B86663)

  • Silica (B1680970) gel for column chromatography

  • Standard laboratory glassware and equipment (round-bottom flask, condenser, magnetic stirrer, etc.)

Procedure:

  • Dissolve eupatilin (1 equivalent) in an appropriate amount of N,N-dimethylformamide (DMF) in a round-bottom flask.

  • Add formaldehyde (5 equivalents) to the solution.

  • Add the respective substituted piperazine (1.5 equivalents) to the reaction mixture.

  • Heat the reaction mixture to 70°C and stir for 6-10 hours.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction, allow the mixture to cool to room temperature.

  • Extract the product with ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography to yield the pure eupatilin-Mannich base derivative.

Characterization:

The synthesized compounds should be characterized by spectroscopic methods such as 1H-NMR, 13C-NMR, and High-Resolution Mass Spectrometry (HR-MS) to confirm their structure and purity.[6]

Visualizations: Signaling Pathways and Experimental Workflow

Signaling Pathways Modulated by Eupatilin

Eupatilin exerts its biological effects by modulating several key cellular signaling pathways involved in inflammation and cancer.

Eupatilin_Signaling_Pathways cluster_inflammation Anti-inflammatory Effects cluster_cancer Anti-cancer Effects TLR4 TLR4 MyD88 MyD88 TLR4->MyD88 MAPK MAPK MyD88->MAPK IKK IKKα/β MAPK->IKK IkB IκBα IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) NFkB->Cytokines promotes transcription Eupatilin_inflam Eupatilin Eupatilin_inflam->TLR4 inhibits Eupatilin_inflam->NFkB inhibits activation PI3K PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR CellCycle Cell Cycle Arrest mTOR->CellCycle regulates Apoptosis Apoptosis Bcl2 Bcl-2 (anti-apoptotic) Bcl2->Apoptosis Bax Bax (pro-apoptotic) Bax->Apoptosis Eupatilin_cancer Eupatilin Eupatilin_cancer->PI3K inhibits Eupatilin_cancer->Bcl2 downregulates Eupatilin_cancer->Bax upregulates

Caption: Signaling pathways modulated by Eupatilin in inflammation and cancer.

Experimental Workflow: Synthesis of Eupatilin Derivatives

The following diagram illustrates the general workflow for the synthesis and purification of eupatilin derivatives.

Eupatilin_Synthesis_Workflow cluster_synthesis Synthesis cluster_workup Work-up and Purification cluster_analysis Analysis Start Start Materials: Eupatilin, Formaldehyde, Substituted Piperazine Reaction Mannich Reaction (DMF, 70°C, 6-10h) Start->Reaction Monitoring Reaction Monitoring (TLC) Reaction->Monitoring Extraction Ethyl Acetate Extraction Monitoring->Extraction Drying Drying (Na2SO4) Extraction->Drying Concentration Concentration Drying->Concentration Purification Column Chromatography Concentration->Purification FinalProduct Pure Eupatilin Derivative Purification->FinalProduct Characterization Structural Characterization (NMR, HR-MS) FinalProduct->Characterization

Caption: General workflow for the synthesis of eupatilin derivatives.

Conclusion

Eupatilin serves as a valuable scaffold for the development of new therapeutic agents. The derivatization of eupatilin, for instance through the Mannich reaction, has been shown to produce compounds with enhanced antitumor activities. The provided protocols and data offer a foundation for researchers to explore the synthesis of novel eupatilin derivatives and to investigate their biological mechanisms of action further. The elucidation of the signaling pathways affected by eupatilin provides a roadmap for targeted drug design and development.

References

Application Note & Protocol: Quantification of Eupafolin in Plant Extracts

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Eupafolin is a flavone (B191248) found in various medicinal plants, notably within the Eupatorium genus. It has garnered significant interest due to its diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties. As a bioactive compound, eupafolin exerts its effects by modulating various cellular signaling pathways. Accurate quantification of eupafolin in plant extracts is crucial for quality control, standardization of herbal products, and further pharmacological research. This document provides detailed protocols for the extraction and quantification of eupafolin from plant materials using High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Chemical Properties of Eupafolin

PropertyValue
IUPAC Name 5,7-Dihydroxy-2-(3,4-dihydroxyphenyl)-6-methoxy-4H-chromen-4-one
Synonyms Nepetin, 6-Methoxyluteolin
CAS Number 520-11-6[1][2][3][4]
Molecular Formula C₁₆H₁₂O₇[1][2][3][4]
Molecular Weight 316.26 g/mol [1]

Quantitative Data of Eupafolin in Eupatorium littorale

The following table summarizes the reported concentration of eupafolin in the dried leaves of Eupatorium littorale.

Plant SpeciesPlant PartActive CompoundConcentration (% w/w)Analytical Method
Eupatorium littoraleDried LeavesEupafolin0.29%HPLC-PDA

Data sourced from Oliveira et al., J. Braz. Chem. Soc., 2001.[5]

Experimental Workflow

The general workflow for the quantification of eupafolin in plant extracts is depicted below.

experimental_workflow start Plant Material Collection & Preparation extraction Solvent Extraction start->extraction filtration Filtration extraction->filtration concentration Concentration filtration->concentration sample_prep Sample Preparation for Analysis concentration->sample_prep analysis HPLC or LC-MS/MS Analysis sample_prep->analysis quantification Data Analysis & Quantification analysis->quantification

Experimental workflow for Eupafolin quantification.

Experimental Protocols

Plant Material Extraction

This protocol is based on the methodology for extracting flavonoids from Eupatorium species.

Materials:

  • Dried and powdered plant material (e.g., leaves of Eupatorium littorale)

  • Methanol (B129727) (HPLC grade)

  • Ultrasonic bath

  • Centrifuge

  • Filter paper (0.45 µm)

  • Rotary evaporator

Procedure:

  • Weigh 1.0 g of the dried, powdered plant material into a flask.

  • Add 20 mL of methanol to the flask.

  • Sonicate the mixture in an ultrasonic bath for 30 minutes.

  • Centrifuge the mixture at 4000 rpm for 10 minutes.

  • Decant the supernatant.

  • Repeat the extraction process (steps 2-5) twice more with fresh methanol.

  • Combine all the supernatants and filter through a 0.45 µm filter paper.

  • Concentrate the filtrate to dryness using a rotary evaporator at a temperature below 50°C.

  • Reconstitute the dried extract in a known volume of methanol (e.g., 5 mL) for subsequent analysis.

HPLC-PDA Quantification Protocol

This protocol is adapted from the method used for the quantification of eupafolin in Eupatorium littorale.[5]

Instrumentation and Conditions:

  • HPLC System: A system equipped with a photodiode array (PDA) detector.

  • Column: C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with Methanol:Water (70:30, v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 339 nm.

  • Injection Volume: 20 µL.

  • Column Temperature: Ambient.

Standard Preparation:

  • Prepare a stock solution of eupafolin standard (e.g., 1 mg/mL) in methanol.

  • From the stock solution, prepare a series of working standard solutions of different concentrations (e.g., 10, 25, 50, 100, 200 µg/mL) by diluting with methanol.

Procedure:

  • Filter the reconstituted plant extract through a 0.22 µm syringe filter before injection.

  • Inject the standard solutions and the sample extract into the HPLC system.

  • Record the chromatograms and identify the peak corresponding to eupafolin by comparing the retention time with that of the standard.

  • Construct a calibration curve by plotting the peak area of the eupafolin standards against their concentrations.

  • Quantify the amount of eupafolin in the plant extract using the calibration curve.

LC-MS/MS Quantification Protocol (Hypothetical)

While a specific LC-MS/MS method for eupafolin was not detailed in the provided search results, a general method for flavonoid analysis can be adapted.

Instrumentation and Conditions:

  • LC-MS/MS System: A UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.7 µm particle size).

  • Mobile Phase:

    • A: 0.1% Formic acid in water

    • B: 0.1% Formic acid in acetonitrile

  • Gradient Elution:

    • 0-1 min: 5% B

    • 1-8 min: 5-95% B

    • 8-10 min: 95% B

    • 10.1-12 min: 5% B

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Ionization Mode: ESI negative.

  • MRM Transitions: To be determined by direct infusion of a eupafolin standard. For eupafolin (C₁₆H₁₂O₇), the precursor ion [M-H]⁻ would be m/z 315.05. Product ions would need to be determined experimentally.

Procedure:

  • Follow the same standard and sample preparation steps as for the HPLC method.

  • Optimize the mass spectrometer parameters (e.g., capillary voltage, cone voltage, collision energy) by direct infusion of the eupafolin standard.

  • Identify the most abundant and stable precursor-to-product ion transitions for Multiple Reaction Monitoring (MRM).

  • Inject the standards and samples into the LC-MS/MS system.

  • Generate a calibration curve and quantify eupafolin in the sample based on the peak areas of the selected MRM transition.

Signaling Pathways Modulated by Eupafolin

Eupafolin has been shown to modulate several signaling pathways, including the MAPK and Akt pathways, which are involved in cell proliferation, survival, and melanogenesis.[6]

signaling_pathway cluster_extracellular cluster_membrane cluster_cytoplasm cluster_nucleus cluster_response growth_factor Growth Factors receptor Receptor Tyrosine Kinase growth_factor->receptor akt Akt receptor->akt ras Ras receptor->ras p38 p38 MAPK receptor->p38 creb p-CREB akt->creb raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk erk->creb mitf MITF p38->mitf eupafolin Eupafolin eupafolin->akt Inhibits eupafolin->erk Activates eupafolin->p38 Activates melanogenesis Inhibition of Melanogenesis mitf->melanogenesis Tyrosinase creb->mitf

Modulation of MAPK and Akt pathways by Eupafolin.

Disclaimer: This document provides generalized protocols and should be adapted and validated for specific laboratory conditions and plant matrices. The signaling pathway diagram is a simplified representation of complex cellular processes.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Phytochemical Isolation Challenges from Eupatorium Species

Author: BenchChem Technical Support Team. Date: December 2025

A Note on "Eupahualin C": Our database does not contain specific information on a compound named "this compound." This may be a novel, recently identified compound, or potentially a typographical error. However, the genus Eupatorium is a rich source of various phytochemicals, including flavonoids and terpenoids.[1][2][3] A well-characterized flavonoid from this genus with a similar name is Eupatorin .[4] This technical support guide will focus on the general challenges and troubleshooting strategies for isolating compounds from Eupatorium species, with a specific focus on flavonoids like Eupatorin as a practical example.

Frequently Asked Questions (FAQs)

Q1: What are the major classes of phytochemicals found in the Eupatorium genus?

The Eupatorium genus is known to contain a diverse array of bioactive compounds. The most predominant classes are flavonoids and terpenoids (including sesquiterpenoids and diterpenoids).[1][2] Other reported constituents include benzofuran (B130515) derivatives, thymol (B1683141) derivatives, pyrrolizidine (B1209537) alkaloids, and phenylpropanoids.[1][2]

Q2: I am having trouble extracting any compounds from my Eupatorium plant material. What could be the issue?

Several factors could contribute to low extraction yields. Consider the following:

  • Plant Material Quality: The concentration of phytochemicals can vary depending on the plant's age, growing conditions, and time of harvest. Ensure you are using healthy, properly identified plant material.

  • Drying and Grinding: Improperly dried material can lead to degradation, while an inappropriate particle size can affect solvent penetration. Material should be thoroughly dried in a well-ventilated area away from direct sunlight and ground to a fine, uniform powder.

  • Solvent Selection: The polarity of your extraction solvent is critical. For broad-spectrum extraction of flavonoids and terpenoids, a solvent of medium polarity like methanol (B129727) or ethanol (B145695) is often a good starting point. For more targeted extractions, the solvent choice should be based on the polarity of the target compound.

  • Extraction Technique: Maceration is a simple technique, but methods like Soxhlet extraction, ultrasound-assisted extraction (UAE), or microwave-assisted extraction (MAE) can significantly improve efficiency.

Q3: My preliminary fractions show a complex mixture of compounds on TLC/LC-MS. How can I improve the separation?

Complex mixtures are common with crude plant extracts. To improve separation:

  • Fractionation: Before chromatographic purification, consider liquid-liquid partitioning of your crude extract with immiscible solvents of increasing polarity (e.g., hexane, ethyl acetate (B1210297), butanol) to separate compounds into less complex groups.

  • Chromatographic Technique: For flavonoids and other polar compounds from Eupatorium, High-Speed Counter-Current Chromatography (HSCCC) has been shown to be an effective purification technique.[5][6][7] Traditional column chromatography with silica (B1680970) gel or Sephadex is also widely used.

  • Solvent System Optimization: Systematically test different mobile phase compositions to achieve optimal separation of your target compound on TLC before scaling up to column chromatography. Gradient elution is often more effective than isocratic elution for complex mixtures.

Q4: My isolated flavonoid appears to be degrading during storage. How can I prevent this?

Flavonoids can be susceptible to degradation by light, heat, and oxidation. To ensure stability:

  • Storage Conditions: Store purified compounds in amber vials at low temperatures (-20°C or -80°C).

  • Inert Atmosphere: For highly sensitive compounds, consider storing under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

  • Solvent Removal: Ensure all residual solvents are removed completely under reduced pressure, as they can promote degradation.

Troubleshooting Guides

Problem 1: Low Yield of Target Compound (e.g., Eupatorin)
Possible Cause Troubleshooting Step
Inefficient Extraction Optimize extraction solvent polarity. Increase extraction time or temperature (monitor for degradation). Employ more efficient extraction methods like UAE or MAE.
Suboptimal Plant Material Source plant material from a reputable supplier. Harvest at the appropriate time of year if known.
Loss During Fractionation Analyze all fractions (aqueous and organic) by TLC or LC-MS to track your compound of interest. Emulsions during liquid-liquid partitioning can trap compounds; try adding brine to break emulsions.
Poor Chromatographic Separation Optimize the mobile phase for column chromatography. Ensure proper packing of the column to avoid channeling.
Problem 2: Co-elution of Impurities with the Target Compound
Possible Cause Troubleshooting Step
Similar Polarity of Compounds Use a different stationary phase (e.g., C18 reverse-phase instead of silica). Try a different chromatographic technique like HSCCC or preparative HPLC.
Overloading the Column Reduce the amount of sample loaded onto the column.
Inappropriate Solvent System Perform a thorough optimization of the mobile phase using TLC with various solvent combinations.

Experimental Protocols

Protocol 1: General Extraction and Fractionation of Eupatorium Leaves
  • Preparation of Plant Material: Air-dry fresh leaves of the Eupatorium species in the shade for 7-10 days. Grind the dried leaves into a coarse powder.

  • Extraction: Macerate the powdered leaves in 95% ethanol (1:10 w/v) for 72 hours at room temperature with occasional shaking. Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain the crude ethanol extract.

  • Fractionation: Suspend the crude extract in water and sequentially partition with solvents of increasing polarity: n-hexane, chloroform, and ethyl acetate. Separate the layers and concentrate each fraction to dryness.

Protocol 2: Isolation of Eupatorin using High-Speed Counter-Current Chromatography (HSCCC)

This protocol is based on a method used for isolating bioactive components from Eupatorium adenophorum.[6]

  • Sample Preparation: Use the ethyl acetate fraction obtained from the general extraction protocol.

  • HSCCC Solvent System: A two-phase solvent system of ethyl acetate-methanol-water at a volume ratio of 10:1:10 (v/v/v) can be effective.

  • HSCCC Operation:

    • Equilibrate the HSCCC instrument by pumping the lower phase (stationary phase) into the column.

    • Once the column is filled, rotate the apparatus at the desired speed (e.g., 800 rpm) and pump the upper phase (mobile phase) through the column.

    • Dissolve the sample in a small volume of the biphasic solvent system and inject it into the column.

    • Collect fractions at the outlet and monitor by TLC or HPLC to identify fractions containing the target compound.

  • Purification: Pool the fractions containing Eupatorin and concentrate under reduced pressure. The purity can be assessed by HPLC-DAD and the structure confirmed by MS and NMR.

Quantitative Data Summary

Compound Source Isolation Method Yield Purity Reference
trans-coumaric acid-3-O-b-D-glucosideEupatorium fortuneiHSCCC2.4 mg from 205.0 mg of 10% ethanol fraction95.0%[5]
trans-o-coumaric acidEupatorium fortuneiHSCCC11.3 mg from 92.0 mg of ethanol fraction94.2%[5]
EupalitinEupatorium adenophorumHSCCC36.7 mg from 378.5 mg of crude extract85.6%[6]
Eupalitin 3-O-β-D-galactopyranosideEupatorium adenophorumHSCCC31.8 mg from 378.5 mg of crude extract95.1%[6]

Visualizations

Experimental Workflow for Eupatorium Phytochemical Isolation

experimental_workflow plant_material Dried & Powdered Eupatorium Plant Material extraction Solvent Extraction (e.g., Ethanol) plant_material->extraction crude_extract Crude Extract extraction->crude_extract fractionation Liquid-Liquid Partitioning (Hexane, EtOAc, BuOH) crude_extract->fractionation fractions Solvent Fractions fractionation->fractions chromatography Chromatographic Separation (e.g., HSCCC, Column Chromatography) fractions->chromatography purified_compound Purified Compound (e.g., Eupatorin) chromatography->purified_compound analysis Structural Elucidation (MS, NMR) & Purity Check (HPLC) purified_compound->analysis

Caption: A generalized workflow for the isolation and purification of phytochemicals from Eupatorium species.

Potential Signaling Pathway Affected by Eupatorium Flavonoids

Many flavonoids exhibit anti-inflammatory and anti-cancer properties. Eupatorin, for instance, has been shown to induce apoptosis in leukemia cells through the activation of the mitogen-activated protein kinase (MAPK) pathway.[8]

signaling_pathway cluster_cell Cellular Response Eupatorin Eupatorin Cell Cancer Cell Cytochrome_c Mitochondrial Cytochrome c Release Eupatorin->Cytochrome_c MAPK_Pathway MAPK Pathway Activation Cell->MAPK_Pathway Caspase_Activation Caspase Activation MAPK_Pathway->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis Cytochrome_c->Caspase_Activation

Caption: Proposed signaling pathway for Eupatorin-induced apoptosis in cancer cells.

References

Technical Support Center: Optimizing Eupahualin C Yield from Natural Sources

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working on the isolation and yield improvement of Eupahualin C from natural sources. This resource provides troubleshooting guidance and frequently asked questions to address common challenges encountered during extraction, purification, and quantification.

Frequently Asked Questions (FAQs)

Q1: What is the primary natural source for this compound?

A1: this compound, also known as eupalinolide C, is a sesquiterpenoid lactone primarily isolated from plants of the Eupatorium genus, which belongs to the Asteraceae family. Species such as Eupatorium chinense and Eupatorium lindleyanum are known to produce this compound.

Q2: What are the key factors that can influence the yield of this compound from plant material?

A2: The yield of this compound can be influenced by several factors, including:

  • Plant genetics and chemotype: There can be significant variation in the chemical composition of Eupatorium species depending on their geographical location and genetic makeup.

  • Plant part used: The concentration of sesquiterpenoid lactones is often highest in the flowers and leaves.

  • Harvesting time: The developmental stage of the plant can impact the concentration of secondary metabolites. For some related species, the highest concentration of similar compounds is found when the plant is in full bloom.

  • Drying and storage of plant material: Improper drying and storage can lead to the degradation of thermolabile compounds like this compound.

  • Extraction solvent and method: The choice of solvent and extraction technique significantly impacts the efficiency of isolating this compound.

  • Purification strategy: The selection and optimization of chromatographic techniques are crucial for obtaining high-purity this compound with minimal loss.

Q3: What is the general biosynthetic pathway for this compound?

A3: this compound, a sesquiterpenoid lactone, is synthesized via the mevalonate (B85504) (MVA) and methylerythritol phosphate (B84403) (MEP) pathways in plants. These pathways produce isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), which are the universal precursors for isoprenoids. Farnesyl pyrophosphate (FPP), a C15 intermediate, is then cyclized to form the germacranolide skeleton, which undergoes a series of oxidations and hydroxylations to yield this compound.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low Yield of Crude Extract Inefficient extraction solvent.Experiment with solvents of varying polarity. A mixture of methanol (B129727) and water or ethanol (B145695) is often effective for initial extraction. For sesquiterpenoid lactones, ethyl acetate (B1210297) is a commonly used solvent for partitioning.
Incomplete extraction.Increase extraction time, use a higher solvent-to-solid ratio, or employ more efficient extraction techniques like ultrasound-assisted or microwave-assisted extraction.
Poor quality of plant material.Ensure the plant material was harvested at the optimal time and properly dried and stored. Use flowers and leaves for higher concentrations.
Poor Separation During Chromatography Inappropriate stationary or mobile phase.For silica (B1680970) gel chromatography, optimize the solvent system (e.g., hexane-ethyl acetate or chloroform-methanol gradients). For reversed-phase HPLC, adjust the acetonitrile-water or methanol-water gradient.
Co-elution of interfering compounds.Employ a multi-step purification strategy. Consider using High-Speed Counter-Current Chromatography (HSCCC) for complex mixtures, followed by a polishing step with preparative HPLC.
Column overloading.Reduce the amount of crude extract loaded onto the column.
Degradation of this compound Exposure to high temperatures.Avoid excessive heat during extraction and solvent evaporation. Use a rotary evaporator at low temperatures.
Presence of degradative enzymes.Blanching the fresh plant material before extraction can help inactivate enzymes like oxidases.
Exposure to light or extreme pH.Protect extracts and purified compounds from direct light and maintain a neutral pH during processing and storage.
Difficulty in Identifying this compound Low concentration in the extract.Use a more concentrated extract for analysis. Employ sensitive analytical techniques like HPLC-MS.
Lack of a reference standard.If a commercial standard is unavailable, tentative identification can be made based on HPLC retention time, UV spectrum, and mass spectrometry fragmentation patterns compared to literature data.

Data Presentation

Table 1: Reported Yields of Eupalinolides from Eupatorium lindleyanum

CompoundStarting MaterialExtraction MethodPurification MethodYield (mg) from 540 mg of n-butanol fractionPurity (%)Reference
3β-hydroxy-8β-[4'-hydroxy-tigloyloxy]-costunolideDried, powdered aerial parts of E. lindleyanum95% Ethanol extraction followed by partitioningHigh-Speed Counter-Current Chromatography (HSCCC)10.891.8[1]
Eupalinolide ADried, powdered aerial parts of E. lindleyanum95% Ethanol extraction followed by partitioningHigh-Speed Counter-Current Chromatography (HSCCC)17.997.9[1]
Eupalinolide BDried, powdered aerial parts of E. lindleyanum95% Ethanol extraction followed by partitioningHigh-Speed Counter-Current Chromatography (HSCCC)19.397.1[1]

Note: While this data is for closely related eupalinolides, it provides a valuable reference for expected yields of this compound (eupalinolide C) from a similar source and using a comparable methodology.

Experimental Protocols

Protocol 1: Extraction and Partitioning of Sesquiterpenoid Lactones from Eupatorium lindleyanum

This protocol is adapted from a method used for the isolation of eupalinolides A and B, which can be applied for the enrichment of this compound.[1]

  • Plant Material Preparation:

    • Air-dry the aerial parts (leaves and flowers) of Eupatorium lindleyanum.

    • Grind the dried plant material into a fine powder.

  • Extraction:

    • Macerate 10 kg of the powdered plant material with 100 L of 95% ethanol at room temperature for 3 days.

    • Repeat the extraction process two more times with fresh solvent.

    • Combine the ethanol extracts and concentrate under reduced pressure using a rotary evaporator to obtain the crude ethanol extract.

  • Partitioning:

    • Suspend the crude ethanol extract in water.

    • Perform liquid-liquid partitioning sequentially with petroleum ether, ethyl acetate, and n-butanol.

    • Collect the ethyl acetate and n-butanol fractions, as sesquiterpenoid lactones are expected to be enriched in these fractions.

    • Concentrate the ethyl acetate and n-butanol fractions separately under reduced pressure. The resulting n-butanol fraction can be used for further purification.[1]

Protocol 2: Purification of Eupalinolides by High-Speed Counter-Current Chromatography (HSCCC)

This protocol details a one-step preparative separation of eupalinolides from the n-butanol fraction of Eupatorium lindleyanum extract.[1]

  • HSCCC System Preparation:

    • Prepare the two-phase solvent system consisting of n-hexane-ethyl acetate-methanol-water (1:4:2:3, v/v/v/v).

    • Thoroughly mix the solvents in a separatory funnel and allow the phases to separate.

    • Degas both the upper (stationary phase) and lower (mobile phase) layers before use.

  • HSCCC Operation:

    • Fill the multilayer coil column entirely with the upper phase (stationary phase).

    • Rotate the column at a speed of 900 rpm.

    • Pump the lower phase (mobile phase) into the column at a flow rate of 2.0 mL/min.

    • Once hydrodynamic equilibrium is reached (indicated by the emergence of the mobile phase from the outlet), inject the sample.

  • Sample Injection and Fraction Collection:

    • Dissolve approximately 540 mg of the dried n-butanol fraction in 10 mL of the two-phase solvent system (a mixture of the upper and lower phases).

    • Inject the sample solution into the column through the injection valve.

    • Continuously monitor the effluent with a UV detector at 254 nm.

    • Collect fractions based on the resulting chromatogram peaks.

  • Analysis of Fractions:

    • Analyze the collected fractions by High-Performance Liquid Chromatography (HPLC) to determine the purity of the isolated compounds.

    • Combine the fractions containing high-purity this compound.

Protocol 3: HPLC Analysis of Sesquiterpenoid Lactones

This analytical method can be used for the identification and purity assessment of this compound.[1]

  • Column: Zorbax Eclipse XDB-C18 (100 mm x 4.6 mm, 3 µm)

  • Mobile Phase:

    • Solvent A: Water

    • Solvent B: Acetonitrile

  • Gradient Elution:

    • 0-10 min: 10% to 20% B

    • 10-15 min: 20% B (isocratic)

    • 15-65 min: 20% to 32% B

    • 65-70 min: 32% to 10% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 254 nm

Visualizations

experimental_workflow cluster_extraction Extraction & Partitioning cluster_purification Purification cluster_analysis Analysis & Final Product plant_material Dried & Powdered Eupatorium sp. Aerial Parts extraction Maceration with 95% Ethanol plant_material->extraction partitioning Liquid-Liquid Partitioning (Petroleum Ether, Ethyl Acetate, n-Butanol) extraction->partitioning hsccc High-Speed Counter-Current Chromatography (HSCCC) partitioning->hsccc n-Butanol Fraction fractions Fraction Collection hsccc->fractions hplc HPLC Analysis for Purity fractions->hplc pure_eupahualin_c High-Purity this compound hplc->pure_eupahualin_c sesquiterpenoid_lactone_biosynthesis cluster_precursors Universal Isoprenoid Precursors cluster_sesquiterpenoid_backbone Sesquiterpenoid Backbone Formation cluster_modification Modification & Lactonization mva Mevalonate Pathway (MVA) ipp_dmapp IPP & DMAPP mva->ipp_dmapp mep Methylerythritol Phosphate Pathway (MEP) mep->ipp_dmapp fpp Farnesyl Pyrophosphate (FPP) (C15) ipp_dmapp->fpp cyclization Cyclization (Sesquiterpene Synthases) fpp->cyclization germacranolide Germacranolide Skeleton cyclization->germacranolide oxidation Oxidation & Hydroxylation (Cytochrome P450s) germacranolide->oxidation eupahualin_c This compound oxidation->eupahualin_c

References

Eupahualin C solubility issues and solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with Eupahualin C.

Troubleshooting Guide

Issue: this compound is not dissolving in my desired aqueous buffer.

Possible Cause: this compound, like many polyphenolic compounds, is expected to have poor aqueous solubility. This is a common issue for compounds classified under the Biopharmaceutics Classification System (BCS) as Class II or IV, which are characterized by low solubility and variable permeability.[1][2]

Solutions:

  • Co-solvent System: Introduce a water-miscible organic co-solvent.

  • pH Adjustment: Modify the pH of the buffer to ionize this compound, which can increase its solubility.

  • Use of Surfactants: Incorporate a non-ionic surfactant to aid in micellar solubilization.

  • Complexation: Utilize cyclodextrins to form inclusion complexes that enhance aqueous solubility.[3]

Frequently Asked Questions (FAQs)

Q1: What are the recommended starting solvents for dissolving this compound?

A1: For initial stock solutions, it is recommended to use organic solvents. Based on the general properties of similar compounds, the following solvents are suggested in order of preference:

It is crucial to first dissolve this compound in a minimal amount of the organic solvent before diluting it with the aqueous buffer. Always perform a vehicle control experiment to account for any effects of the solvent on your assay.

Q2: I'm observing precipitation when I dilute my this compound stock solution into my aqueous cell culture medium. What should I do?

A2: This is a common issue when the final concentration of the organic solvent is not sufficient to maintain solubility in the aqueous medium. Here are some troubleshooting steps:

  • Decrease the Final Concentration: The most straightforward approach is to lower the final concentration of this compound in your experiment.

  • Optimize Co-solvent Concentration: Ensure the final concentration of the organic solvent (e.g., DMSO) in your working solution is at a level that is both non-toxic to your cells and sufficient to maintain solubility. Typically, DMSO concentrations are kept below 0.5% (v/v) in cell-based assays.

  • Serial Dilutions: Perform serial dilutions in a medium that contains a small, consistent percentage of the organic solvent to prevent the compound from crashing out of solution.

Q3: What advanced techniques can I use to improve the bioavailability of this compound for in vivo studies?

A3: For in vivo applications where aqueous solubility is critical for bioavailability, several formulation strategies can be employed:

  • Solid Dispersions: Dispersing this compound in a hydrophilic carrier can enhance its dissolution rate.[3][4]

  • Nanosuspensions: Reducing the particle size to the nanometer range increases the surface area, leading to improved dissolution and bioavailability.[1][2]

  • Self-Emulsifying Drug Delivery Systems (SEDDS): These lipid-based formulations can improve the oral absorption of poorly soluble drugs.[1][5]

Quantitative Data Summary

Table 1: General Solubility Enhancement Strategies and Expected Outcomes

StrategyTypical Solvents/CarriersExpected Solubility EnhancementKey Considerations
Co-solvency DMSO, Ethanol, Propylene Glycol2 to 100-foldPotential for solvent toxicity in biological assays.
pH Adjustment Acidic or basic buffersVariable; significant for ionizable compoundsCan affect compound stability and biological activity.
Solid Dispersion PEG, PVP, HPMC5 to 200-foldRequires specific formulation techniques like spray drying or hot-melt extrusion.[2][4]
Complexation Cyclodextrins (e.g., HP-β-CD)10 to 1000-foldStoichiometry of the complex is important.

Experimental Protocols

Protocol 1: General Method for Determining this compound Solubility in Different Solvents

This protocol provides a general tiered approach to testing the solubility of a test chemical.[6]

  • Tier 1: Initial Screening in Aqueous and Organic Solvents

    • Weigh approximately 10 mg of this compound into separate glass tubes.

    • Add 0.5 mL of the test solvent (e.g., cell culture medium, DMSO, ethanol) to achieve a concentration of 20 mg/mL (for medium) or 200 mg/mL (for organic solvents).[6]

    • Vortex the tubes for 1-2 minutes at room temperature.[6]

    • If the compound does not dissolve, proceed with water bath sonication for up to 5 minutes.[6]

    • If still not dissolved, warm the solution to 37°C for up to 60 minutes.[6]

    • Visually inspect for any undissolved particles. If the solution is clear, the compound is considered soluble at that concentration.

  • Tier 2: Serial Dilution for Insoluble Compounds

    • If this compound did not dissolve in Tier 1, add an additional volume of the solvent to dilute the concentration by a factor of 10.

    • Repeat the mixing, sonication, and warming steps as described in Tier 1.

    • Continue this process of serial dilution until the compound fully dissolves to determine the approximate solubility.

Visualizations

Signaling Pathways

Flavonoids, a class of compounds structurally related to this compound, are known to modulate various cell signaling pathways.[7] The diagram below illustrates a potential signaling cascade that could be investigated for this compound's mechanism of action, such as the MAPK/ERK pathway, which is often involved in cellular responses like proliferation and survival.[8]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor RAS RAS Receptor->RAS Growth Factor Eupahualin_C This compound Eupahualin_C->RAS Inhibits? RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors (e.g., c-Jun, c-Fos) ERK->Transcription_Factors Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression

Caption: Potential modulation of the MAPK/ERK signaling pathway by this compound.

Experimental Workflow

The following diagram outlines the logical workflow for addressing solubility issues during in vitro experimentation.

G Start Start: this compound Powder Prep_Stock Prepare High-Concentration Stock in 100% DMSO Start->Prep_Stock Dilute Dilute Stock into Aqueous Buffer/Medium Prep_Stock->Dilute Precipitation_Check Observe for Precipitation Dilute->Precipitation_Check Soluble Proceed with Experiment Precipitation_Check->Soluble No Insoluble Troubleshoot Solubility Precipitation_Check->Insoluble Yes Optimize Optimize Formulation: - Co-solvents - pH adjustment - Surfactants Insoluble->Optimize Re_Dilute Re-attempt Dilution Optimize->Re_Dilute Re_Dilute->Precipitation_Check

Caption: Workflow for preparing this compound solutions for in vitro assays.

Logical Relationships

This diagram illustrates the relationship between different solubility enhancement techniques and their underlying principles.

G cluster_approaches Solubility Enhancement Approaches cluster_techniques Techniques Physical Physical Modifications Particle_Size Particle Size Reduction (Micronization, Nanosuspension) Physical->Particle_Size Solid_Dispersion Solid Dispersion Physical->Solid_Dispersion Chemical Chemical Modifications Complexation Complexation (Cyclodextrins) Chemical->Complexation pH_Adjustment pH Adjustment Chemical->pH_Adjustment Co_solvents Co-solvents Chemical->Co_solvents

Caption: Relationship between solubility enhancement approaches and techniques.

References

Technical Support Center: Optimizing Eupatorin Dosage for In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The compound "Eupahualin C" did not yield specific results in our database. Based on phytochemical nomenclature and available research, it is possible that this is a misspelling of a more extensively studied compound. This guide focuses on Eupatorin (B191229) , a flavonoid commonly found in the Eupatorium genus, for which in vivo data is available.

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and scientists working with Eupatorin in in vivo experimental models.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting dosage range for Eupatorin in murine models?

A1: Based on published studies, a common dosage range for Eupatorin in murine models is between 5 mg/kg and 50 mg/kg body weight, administered via oral gavage or intraperitoneal injection.[1][2][3] The optimal dose will depend on the specific animal model, the disease being studied, and the intended therapeutic effect.

Q2: How should Eupatorin be prepared for in vivo administration?

A2: Eupatorin is a flavonoid and may have poor water solubility. For oral gavage, it is often suspended in a vehicle such as olive oil.[1] For intraperitoneal injections, it may be dissolved in a solution containing a solubilizing agent like DMSO, followed by dilution with saline or phosphate-buffered saline (PBS). It is crucial to establish the maximum tolerated concentration of the vehicle in your animal model to avoid confounding effects.

Q3: What are the known mechanisms of action for Eupatorin in vivo?

A3: Eupatorin has been shown to exhibit several biological activities in vivo. It can suppress tumor progression and enhance the immune response in breast cancer models.[1] It also possesses anti-inflammatory properties by inhibiting the expression of inflammatory genes and the activation of the STAT1 signaling pathway.[3] Additionally, Eupatorin can induce apoptosis and inhibit angiogenesis in cancer cells.[4][5]

Q4: What are potential side effects or toxicity concerns with Eupatorin administration?

A4: While Eupatorin has shown therapeutic potential, it is important to monitor for any signs of toxicity. In vitro studies have indicated that at cytotoxic concentrations for cancer cells, Eupatorin did not significantly affect normal cells.[4] However, comprehensive in vivo toxicology studies are limited. Researchers should conduct preliminary dose-finding studies to determine the maximum tolerated dose (MTD) in their specific model. Monitoring animal weight, behavior, and food/water intake is crucial.

Troubleshooting Guides

Issue 1: Low Bioavailability or Efficacy at Tested Doses
Possible Cause Troubleshooting Step
Poor Solubility Optimize the vehicle for administration. Consider using co-solvents, surfactants, or formulating as a nanoparticle suspension.
Rapid Metabolism Investigate the pharmacokinetic profile of Eupatorin in your model. Consider more frequent dosing or a different route of administration (e.g., continuous infusion).
Incorrect Dosing Regimen Titrate the dose upwards in pilot studies to find the optimal therapeutic window. Review literature for similar compounds to inform dosing strategy.
Issue 2: Observed Animal Distress or Toxicity
Possible Cause Troubleshooting Step
Vehicle Toxicity Run a vehicle-only control group to assess the effects of the administration vehicle. Reduce the concentration of the solubilizing agent (e.g., DMSO) if necessary.
Compound Toxicity Reduce the dosage of Eupatorin. Perform a dose-escalation study to identify the MTD. Monitor for clinical signs of toxicity and consider histopathological analysis of major organs.
Route of Administration Switch to a less invasive route of administration (e.g., from intraperitoneal to oral gavage) if local irritation or peritonitis is observed.

Quantitative Data Summary

Table 1: Summary of In Vivo Eupatorin Dosages from Preclinical Studies
Animal Model Disease Model Dosage Route of Administration Key Findings Reference
BALB/c Mice4T1 Murine Breast Cancer5 mg/kg and 20 mg/kgOral GavageDelayed tumor development, reduced lung metastasis, enhanced immunity.[1]
MiceCarrageenan-induced Paw Inflammation50 mg/kgIntraperitonealInhibited paw inflammation.[3]

Experimental Protocols

Protocol 1: Preparation of Eupatorin for Oral Gavage in Mice
  • Materials: Eupatorin powder, Olive oil (vehicle), microcentrifuge tubes, vortex mixer, sonicator, animal feeding needles.

  • Procedure:

    • Weigh the required amount of Eupatorin powder based on the desired dose and the number of animals.

    • Transfer the powder to a sterile microcentrifuge tube.

    • Add the calculated volume of olive oil to the tube.

    • Vortex the mixture vigorously for 2-3 minutes to create a suspension.

    • For improved homogeneity, sonicate the suspension for 5-10 minutes.

    • Visually inspect the suspension for any large aggregates before each administration.

    • Administer the suspension to the mice using an appropriate gauge animal feeding needle.

Protocol 2: Assessment of In Vivo Anti-Inflammatory Activity
  • Model: Carrageenan-induced paw edema in mice.

  • Procedure:

    • Acclimatize animals for at least one week before the experiment.

    • Divide animals into control (vehicle), positive control (e.g., indomethacin), and Eupatorin treatment groups.

    • Administer Eupatorin (e.g., 50 mg/kg, i.p.) or vehicle 1 hour before carrageenan injection.

    • Inject 1% carrageenan solution subcutaneously into the plantar surface of the right hind paw.

    • Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.

    • Calculate the percentage of inhibition of paw edema for each group compared to the control group.

Visualizations

experimental_workflow cluster_prep Preparation cluster_admin Administration cluster_eval Evaluation cluster_analysis Analysis prep1 Weigh Eupatorin prep2 Suspend in Vehicle prep1->prep2 prep3 Vortex & Sonicate prep2->prep3 admin2 Dose Administration (e.g., Oral Gavage) prep3->admin2 admin1 Animal Grouping admin1->admin2 eval1 Monitor Animal Health admin2->eval1 eval2 Measure Tumor Growth/ Inflammatory Response eval1->eval2 eval3 Collect Tissues/ Blood Samples eval2->eval3 analysis1 Statistical Analysis eval3->analysis1 analysis2 Interpret Results analysis1->analysis2

Caption: General workflow for in vivo studies with Eupatorin.

signaling_pathway cluster_inflammation Inflammatory Response cluster_cancer Cancer Progression Eupatorin Eupatorin STAT1 STAT1 Activation Eupatorin->STAT1 Inhibits Tumor_Growth Tumor Growth Eupatorin->Tumor_Growth Inhibits Metastasis Metastasis Eupatorin->Metastasis Inhibits Angiogenesis Angiogenesis Eupatorin->Angiogenesis Inhibits Apoptosis Apoptosis Eupatorin->Apoptosis Induces Immunity Enhanced Immunity (NK & CD8+ cells) Eupatorin->Immunity Enhances Inflammatory_Genes Inflammatory Gene Expression STAT1->Inflammatory_Genes

Caption: Simplified signaling pathways affected by Eupatorin.

References

Technical Support Center: Enhancing the Resolution of Eupahualin C in HPLC

Author: BenchChem Technical Support Team. Date: December 2025

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting HPLC method for Eupahualin C analysis?

A1: For initial analysis of this compound, a reversed-phase HPLC method is recommended. A C18 column is a robust starting point, paired with a mobile phase gradient of water and acetonitrile (B52724), often with a small amount of acid modifier like 0.1% formic acid or phosphoric acid to improve peak shape.

Q2: Why is my this compound peak showing poor resolution from other components?

A2: Poor resolution can stem from several factors including an unoptimized mobile phase, an inappropriate column, or issues with the HPLC system itself.[1][2] A systematic approach to troubleshooting is necessary to identify and resolve the specific cause.

Q3: Can I use a mobile phase without an acid modifier?

A3: While possible, it is generally not recommended for sesquiterpene lactones. The acidic modifier helps to suppress the ionization of any acidic functional groups, leading to sharper, more symmetrical peaks and improved retention time reproducibility.

Q4: What is the typical UV detection wavelength for this compound?

A4: Sesquiterpene lactones often lack strong chromophores, making UV detection most effective at lower wavelengths, typically between 200 and 220 nm.[3] It is advisable to determine the UV absorption maximum of your purified this compound standard to select the optimal detection wavelength.

Q5: How can I confirm the identity of the this compound peak in a complex mixture?

A5: The most reliable method for peak identification is to compare the retention time and UV spectrum with that of a certified this compound reference standard. For unequivocal identification, especially in complex matrices, coupling the HPLC system to a mass spectrometer (LC-MS) is recommended.

Troubleshooting Guides

Issue 1: Poor Peak Resolution

My this compound peak is co-eluting with an impurity. How can I improve the separation?

Poor resolution is a common challenge in HPLC. A systematic approach to addressing this issue is outlined below.

Troubleshooting Workflow for Poor Resolution

Poor_Resolution cluster_Mobile_Phase Mobile Phase Adjustments cluster_Efficiency Efficiency Enhancements cluster_Retention Retention Optimization Start Problem: Poor Resolution Tweak_Mobile_Phase Adjust Mobile Phase Selectivity (α) Start->Tweak_Mobile_Phase Tweak_Efficiency Increase Column Efficiency (N) Start->Tweak_Efficiency Tweak_Retention Optimize Retention Factor (k') Start->Tweak_Retention Change_Solvent_Ratio Modify Acetonitrile/Water Ratio (Isocratic or Gradient Slope) Tweak_Mobile_Phase->Change_Solvent_Ratio Change_Solvent_Type Switch to Methanol (B129727) instead of Acetonitrile Tweak_Mobile_Phase->Change_Solvent_Type Adjust_pH Adjust pH of Aqueous Phase (if applicable) Tweak_Mobile_Phase->Adjust_pH Decrease_Particle_Size Use Column with Smaller Particle Size (e.g., <3 µm) Tweak_Efficiency->Decrease_Particle_Size Increase_Column_Length Use a Longer Column Tweak_Efficiency->Increase_Column_Length Lower_Flow_Rate Decrease Flow Rate Tweak_Efficiency->Lower_Flow_Rate Weaker_Mobile_Phase Decrease Organic Solvent Percentage (weaker mobile phase) Tweak_Retention->Weaker_Mobile_Phase End Resolution Improved Change_Solvent_Ratio->End Change_Solvent_Type->End Adjust_pH->End Decrease_Particle_Size->End Increase_Column_Length->End Lower_Flow_Rate->End Weaker_Mobile_Phase->End

Caption: Troubleshooting workflow for improving peak resolution in HPLC.

Detailed Steps:

  • Adjust Mobile Phase Selectivity (α):

    • Modify the Gradient Slope: A shallower gradient can increase the separation between closely eluting peaks.

    • Change the Organic Solvent: Switching from acetonitrile to methanol (or vice versa) can alter the elution order and improve resolution due to different solvent-analyte interactions.

  • Increase Column Efficiency (N):

    • Decrease Flow Rate: Lowering the flow rate can lead to sharper peaks and better separation, though it will increase the run time.[4]

    • Use a Longer Column: A longer column provides more theoretical plates, enhancing separation.[4]

    • Use a Column with Smaller Particles: Columns with smaller particle sizes (e.g., sub-2 µm for UHPLC) offer higher efficiency.

  • Optimize Retention Factor (k'):

    • Decrease the Strength of the Mobile Phase: For reversed-phase chromatography, this means decreasing the percentage of the organic solvent. This will increase retention times and may improve the separation of early-eluting peaks.

Issue 2: Peak Tailing

My this compound peak is asymmetrical with a tail. What could be the cause and how do I fix it?

Peak tailing can be caused by several factors, from column issues to chemical interactions.

Troubleshooting Logic for Peak Tailing

Peak_Tailing Start Problem: Peak Tailing Possible_Causes Potential Causes Start->Possible_Causes Column_Overload Column Overload Possible_Causes->Column_Overload Is sample concentration too high? Secondary_Interactions Secondary Interactions Possible_Causes->Secondary_Interactions Are there active sites on the column? Column_Contamination Column Contamination/ Void Possible_Causes->Column_Contamination Is the column old or blocked? Solution_Overload Solution: - Reduce injection volume - Dilute sample Column_Overload->Solution_Overload Solution_Interactions Solution: - Add/adjust mobile phase modifier (e.g., acid) - Use a different column type (e.g., with end-capping) Secondary_Interactions->Solution_Interactions Solution_Contamination Solution: - Flush the column with a strong solvent - Replace the column Column_Contamination->Solution_Contamination End Symmetrical Peak Achieved Solution_Overload->End Solution_Interactions->End Solution_Contamination->End

Caption: Decision tree for troubleshooting peak tailing.

Detailed Steps:

  • Check for Column Overload: Injecting too much sample can lead to peak distortion.[1] Try reducing the injection volume or diluting the sample.

  • Address Secondary Interactions: Unwanted interactions between this compound and the silica (B1680970) support of the stationary phase can cause tailing. Ensure your mobile phase contains an appropriate modifier (e.g., 0.1% formic acid) to minimize these interactions.

  • Inspect the Column: A contaminated guard column or a void at the head of the analytical column can lead to peak tailing. Try flushing the column with a strong solvent or, if the problem persists, replace the guard and/or analytical column.

Issue 3: Ghost Peaks

I am seeing unexpected peaks in my chromatogram, even in blank runs. What are these "ghost peaks" and how can I get rid of them?

Ghost peaks are spurious peaks that can originate from various sources within the HPLC system or sample preparation process.

Potential Sources and Solutions for Ghost Peaks

Potential Source Troubleshooting Steps
Contaminated Mobile Phase Prepare fresh mobile phase using high-purity solvents and water. Filter all solvents before use.
Sample Carryover Implement a needle wash step in your autosampler sequence. Inject a blank solvent after a concentrated sample to check for carryover.
Bleed from Previous Injections If running a gradient, a late-eluting compound from a previous injection may appear as a ghost peak in the subsequent run. Extend the run time or add a high-organic wash step at the end of your gradient to elute all components.
Contaminated System Flush the entire system, including the injector and detector flow cell, with a strong, appropriate solvent.

Experimental Protocols

Baseline HPLC Method for this compound

This protocol provides a starting point for the analysis of this compound. Optimization will likely be required based on the specific sample matrix and available instrumentation.

1. Instrumentation and Columns:

  • HPLC system with a gradient pump, autosampler, column oven, and UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

2. Mobile Phase:

  • Mobile Phase A: 0.1% (v/v) Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

3. Chromatographic Conditions:

Parameter Value
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 210 nm
Injection Volume 10 µL
Gradient Program See Table Below

Gradient Elution Program:

Time (min) % Mobile Phase A % Mobile Phase B
0.09010
20.04060
25.01090
30.01090
30.19010
35.09010

4. Sample Preparation:

  • Accurately weigh and dissolve the this compound standard or sample extract in a suitable solvent (e.g., methanol or acetonitrile) to a known concentration.

  • Filter the sample solution through a 0.45 µm syringe filter before injection.

Data Presentation

Table of HPLC Parameters for Method Optimization

This table summarizes the key parameters that can be adjusted to enhance the resolution of this compound.

Parameter Initial Condition Adjustment Range for Optimization Expected Outcome of Adjustment
Organic Solvent AcetonitrileSwitch to MethanolChange in selectivity (α)
Gradient Slope 5% B/min (average)1-10% B/minSteeper slope = shorter run, lower resolution. Shallower slope = longer run, higher resolution.
Flow Rate 1.0 mL/min0.5 - 1.5 mL/minLower flow rate can increase efficiency (N) and resolution.[4]
Column Temperature 30 °C25 - 40 °CHigher temperature can decrease viscosity and improve peak shape, but may affect selectivity.
Column Particle Size 5 µmSwitch to 3 µm or <2 µmSmaller particles increase efficiency (N) and resolution.[4]
Mobile Phase pH ~2.7 (with 0.1% Formic Acid)2.5 - 7.0 (with appropriate buffer)Affects retention and peak shape of ionizable compounds.

References

Eupahualin C assay variability and reproducibility

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Eupahualin C assays. Given the limited specific data on this compound assay variability, this guide incorporates best practices and common issues encountered in cell-based assays for similar small molecule compounds, particularly other sesquiterpene lactones.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of variability in a this compound cell-based assay?

High variability in cell-based assays can be a significant issue, stemming from multiple operational and biological factors.[1] Common sources include:

  • Cell Culture Conditions: Inconsistent cell passage number, confluency, and media composition.

  • Reagent Preparation: Variability in the preparation of this compound stock solutions and dilutions.

  • Assay Protocol Execution: Minor deviations in incubation times, temperatures, and pipetting techniques.

  • Data Analysis: Inconsistent data processing and normalization methods.

Q2: How can I improve the reproducibility of my this compound experiments?

Improving reproducibility is crucial for the successful translation of preclinical research.[2] Key strategies include:

  • Standard Operating Procedures (SOPs): Develop and strictly adhere to detailed SOPs for all experimental steps.

  • Positive and Negative Controls: Always include appropriate controls to monitor assay performance.

  • Cell Line Authentication: Regularly authenticate your cell lines to ensure consistency.

  • Inter-Assay and Intra-Assay Controls: Use reference compounds to bridge results between experiments and plates.

Q3: What signaling pathways are likely modulated by this compound?

While specific signaling pathways for this compound are not extensively documented, related compounds like Eupalinolide A have been shown to induce autophagy via the ROS/ERK signaling pathway in hepatocellular carcinoma cells.[3] It is plausible that this compound, as a sesquiterpene lactone, may modulate similar pathways involved in cell survival, proliferation, and stress responses. Flavonoids, another class of plant-derived compounds, are known to modulate various survival signaling pathways, including PI3K/Akt and MAPK pathways.[4]

Troubleshooting Guides

Issue 1: High Well-to-Well Variability in Proliferation/Viability Assays

Possible Causes & Solutions

CauseRecommended Solution
Inconsistent Cell Seeding Ensure a homogenous single-cell suspension before seeding. Use a multichannel pipette for seeding and verify cell counts.
Edge Effects Avoid using the outer wells of the microplate. Fill the outer wells with sterile PBS or media to maintain humidity.
Compound Precipitation Visually inspect the this compound dilutions for any signs of precipitation. If observed, consider using a different solvent or reducing the final concentration.
Incomplete Reagent Mixing Gently mix the plate after adding each reagent, avoiding splashing between wells.
Issue 2: Inconsistent IC50 Values Between Experiments

Possible Causes & Solutions

CauseRecommended Solution
Cell Passage Number Maintain a consistent and narrow range of cell passage numbers for all experiments.
This compound Stock Degradation Prepare fresh stock solutions of this compound regularly. Store aliquots at -80°C to minimize freeze-thaw cycles.[5]
Variations in Incubation Time Use a calibrated timer and adhere strictly to the specified incubation times in your protocol.
Curve Fitting Algorithm Use a consistent and appropriate non-linear regression model (e.g., four-parameter logistic) to calculate IC50 values.[6]

Experimental Protocols

General Protocol for a Cell-Based Proliferation Assay (e.g., MTT Assay)

This protocol provides a general framework. Specific cell lines and assay kits may require optimization.

  • Cell Seeding:

    • Harvest and count cells.

    • Seed cells in a 96-well plate at a predetermined optimal density.

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a serial dilution of this compound in culture medium.

    • Remove the old medium from the wells and add the medium containing different concentrations of this compound.

    • Include vehicle control (e.g., DMSO) and untreated control wells.

    • Incubate for the desired treatment period (e.g., 48 or 72 hours).

  • MTT Assay:

    • Add MTT reagent to each well and incubate for 2-4 hours.

    • Add solubilization solution (e.g., DMSO or a proprietary solution) to dissolve the formazan (B1609692) crystals.

    • Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance.

    • Normalize the data to the vehicle control.

    • Plot the dose-response curve and calculate the IC50 value using a suitable software package.

Visualizations

Hypothesized Signaling Pathway for this compound

Based on the activity of related compounds, this diagram illustrates a potential mechanism of action for this compound, leading to the induction of autophagy.[3]

Eupahualin_C_Signaling Eupahualin_C This compound ROS ↑ Reactive Oxygen Species (ROS) Eupahualin_C->ROS ERK ERK Activation ROS->ERK Autophagy Autophagy Induction ERK->Autophagy

Hypothesized this compound signaling pathway.

Experimental Workflow for a Cell-Based Assay

This diagram outlines the major steps in a typical cell-based assay to evaluate the effect of this compound.

Experimental_Workflow start Start cell_culture Cell Culture (Maintain consistent passage) start->cell_culture cell_seeding Cell Seeding (Ensure uniform density) cell_culture->cell_seeding treatment Treatment (Incubate for defined period) cell_seeding->treatment compound_prep This compound Preparation (Fresh dilutions) compound_prep->treatment assay Endpoint Assay (e.g., MTT, CellTiter-Glo) treatment->assay data_acq Data Acquisition (Plate reader) assay->data_acq data_analysis Data Analysis (Normalization, IC50 calculation) data_acq->data_analysis end End data_analysis->end

General experimental workflow for a this compound cell-based assay.

References

Technical Support Center: Eupafolin In Vitro Applications

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Eupafolin in cell culture. Our goal is to help you minimize its cytotoxic effects and ensure the success of your experiments.

Troubleshooting Guide

High cytotoxicity of Eupafolin can be a significant challenge in cell culture experiments. This guide addresses common issues and provides potential solutions.

Issue Potential Cause Recommended Solution
High Cytotoxicity in Target Cancer Cells at Low Concentrations Cell line hypersensitivity.Review the literature for reported IC50 values of Eupafolin on your specific cell line. Consider using a dose-response curve to determine the optimal concentration for your experiment.
Solvent toxicity.Eupafolin is often dissolved in DMSO. Ensure the final DMSO concentration in your culture medium is non-toxic to your cells (typically <0.5%). Run a solvent control to assess its effect.
Incorrect compound concentration.Verify the stock solution concentration and ensure accurate dilutions.
Significant Cytotoxicity in Non-Cancerous or Control Cell Lines Off-target effects of Eupafolin.Flavonoids can exhibit cytotoxicity in normal cells at higher concentrations.[1][2] Consider using lower concentrations or a shorter exposure time. Encapsulation of Eupafolin in nanoparticles or liposomes may reduce off-target toxicity.
Oxidative stress.At high concentrations, flavonoids can act as pro-oxidants, leading to increased intracellular reactive oxygen species (ROS) and cytotoxicity.[1][2] Co-treatment with an antioxidant like N-acetylcysteine (NAC) may mitigate this effect.
Inconsistent Cytotoxicity Results Between Experiments Variability in cell health or density.Ensure consistent cell passage number, confluency, and seeding density across experiments. Stressed or overly confluent cells can be more susceptible to cytotoxic agents.
Instability of Eupafolin in culture medium.Prepare fresh Eupafolin solutions for each experiment. Some flavonoids can degrade in culture medium over time.
Unexpected Cell Morphology Changes Induction of apoptosis or autophagy.Eupafolin is known to induce apoptosis and autophagy.[3][4] Observe for characteristic morphological changes such as cell shrinkage, membrane blebbing, or the formation of autophagic vacuoles. Confirm with specific assays (e.g., Annexin V staining for apoptosis).

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of Eupafolin-induced cytotoxicity?

A1: Eupafolin primarily induces cytotoxicity in cancer cells through the induction of apoptosis (programmed cell death) and autophagy.[3][4] This is often mediated by the modulation of key signaling pathways, including the inhibition of the PI3K/Akt/mTOR pathway and the activation of MAPK pathways.[3][5]

Q2: How can I reduce the off-target cytotoxicity of Eupafolin on normal cells?

A2: Several strategies can be employed to minimize off-target effects:

  • Dose Optimization: Use the lowest effective concentration of Eupafolin that achieves the desired effect on cancer cells while minimizing toxicity to normal cells.

  • Delivery Systems: Encapsulating Eupafolin in nanoparticles or liposomes can improve its targeted delivery to cancer cells and reduce systemic toxicity.[6][7]

  • Co-administration: The use of cytoprotective agents, where appropriate, may help shield normal cells from damage.[8][9]

Q3: At what concentrations does Eupafolin typically show cytotoxic effects?

A3: The cytotoxic concentration of Eupafolin, often expressed as the half-maximal inhibitory concentration (IC50), varies depending on the cell line. For example, in one study, Eupafolin inhibited VEGF-induced proliferation of HUVEC cells with an IC50 of approximately 30 µM, while the IC50 for HepG2 and Hep3B hepatocellular carcinoma cells was around 80 µM under normal culture conditions.[10]

Q4: What is the role of the PI3K/Akt/mTOR pathway in Eupafolin's activity?

A4: The PI3K/Akt/mTOR pathway is a crucial cell survival pathway that is often overactive in cancer. Eupafolin has been shown to inhibit the phosphorylation of key proteins in this pathway, such as PI3K, Akt, and mTOR. This inhibition blocks downstream survival signals, leading to cell cycle arrest and apoptosis in cancer cells.

Q5: Can I use Eupafolin in combination with other anti-cancer drugs?

A5: Yes, combining Eupafolin with other chemotherapeutic agents is a promising strategy. Eupafolin can sensitize cancer cells to other drugs, potentially allowing for lower, less toxic doses of the conventional drug. For instance, co-treatment of cancer cells with certain flavonoids and antimitotic drugs has been shown to increase apoptosis.

Data Presentation

Table 1: Reported IC50 Values of Eupafolin on Various Cell Lines

Cell LineCell TypeIC50 (µM)Exposure Time (h)Assay
HUVEC (VEGF-induced)Human Umbilical Vein Endothelial~30Not SpecifiedMTS
HepG2Human Hepatocellular Carcinoma>80Not SpecifiedMTS
Hep3BHuman Hepatocellular Carcinoma>80Not SpecifiedMTS
MDA-MB-231Human Breast AdenocarcinomaNot specified, dose-dependent inhibition24, 48, 72CCK-8
MCF-7Human Breast AdenocarcinomaNot specified, dose-dependent inhibition24, 48, 72CCK-8

Data synthesized from available research.[5][10] Note that experimental conditions can significantly influence IC50 values.

Experimental Protocols

Cell Viability Assessment using MTT Assay

This protocol is adapted from standard MTT assay procedures to determine the cytotoxicity of Eupafolin.

Materials:

  • Target cells

  • Complete culture medium

  • Eupafolin stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours.

  • Prepare serial dilutions of Eupafolin in complete culture medium. Also, prepare a vehicle control (medium with the same concentration of DMSO as the highest Eupafolin concentration).

  • Remove the medium from the wells and add 100 µL of the Eupafolin dilutions or vehicle control.

  • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until purple formazan (B1609692) crystals are visible.

  • Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a microplate reader.

Apoptosis Detection using Annexin V-FITC Staining

This protocol outlines the steps for detecting apoptosis induced by Eupafolin using flow cytometry.

Materials:

  • Cells treated with Eupafolin and control cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Induce apoptosis by treating cells with the desired concentration of Eupafolin for the appropriate duration. Include untreated and vehicle-treated controls.

  • Harvest the cells (including any floating cells in the supernatant) and wash them twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Visualizations

Eupafolin_Cytotoxicity_Troubleshooting cluster_issue Observed Issue cluster_causes Potential Causes cluster_solutions Recommended Solutions High_Cytotoxicity High Cytotoxicity Hypersensitivity Cell Line Hypersensitivity High_Cytotoxicity->Hypersensitivity Solvent_Toxicity Solvent Toxicity (e.g., DMSO) High_Cytotoxicity->Solvent_Toxicity Off_Target Off-Target Effects on Normal Cells High_Cytotoxicity->Off_Target Oxidative_Stress Oxidative Stress High_Cytotoxicity->Oxidative_Stress Dose_Response Perform Dose-Response Curve Hypersensitivity->Dose_Response Solvent_Control Run Solvent Control (<0.5%) Solvent_Toxicity->Solvent_Control Encapsulation Use Nanoparticle/Liposome Delivery Off_Target->Encapsulation Antioxidant Co-administer Antioxidants (e.g., NAC) Oxidative_Stress->Antioxidant

Caption: Troubleshooting workflow for high cytotoxicity of Eupafolin.

Eupafolin_Apoptosis_Pathway cluster_pi3k PI3K/Akt/mTOR Pathway cluster_mapk MAPK Pathway cluster_apoptosis Cellular Response Eupafolin Eupafolin PI3K PI3K Eupafolin->PI3K inhibits MAPK MAPK (p38, ERK, JNK) Eupafolin->MAPK activates Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis mTOR->Apoptosis inhibition leads to Cell_Cycle_Arrest Cell Cycle Arrest mTOR->Cell_Cycle_Arrest inhibition leads to MAPK->Apoptosis activation leads to

Caption: Simplified signaling pathways affected by Eupafolin leading to apoptosis.

Experimental_Workflow_Cytotoxicity Start Start: Seed Cells Treat Treat with Eupafolin (and controls) Start->Treat Incubate Incubate (24-72h) Treat->Incubate Add_MTT Add MTT Reagent Incubate->Add_MTT Incubate_MTT Incubate (2-4h) Add_MTT->Incubate_MTT Solubilize Add Solubilization Solution Incubate_MTT->Solubilize Read Read Absorbance (570 nm) Solubilize->Read Analyze Analyze Data: Calculate % Viability Read->Analyze

Caption: Experimental workflow for assessing Eupafolin cytotoxicity using an MTT assay.

References

Eupahualin C Mass Spectrometry Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Eupahualin C and related sesquiterpene lactones for mass spectrometry analysis.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound for mass spectrometry?

A1: For many sesquiterpene lactones, including those in the guaianolide class to which this compound belongs, methanol (B129727) is a commonly used solvent for preparing samples for electrospray ionization mass spectrometry (ESI-MS). A mixture of methanol and dichloromethane (B109758) (1:1, v/v) has also been successfully used to create stock solutions of various sesquiterpene lactones. It is crucial to use high-purity, LC-MS grade solvents to avoid contamination.[1]

Q2: What is a typical concentration range for this compound for mass spectrometry analysis?

A2: The optimal concentration can vary depending on the sensitivity of the mass spectrometer. A general starting point for pure compounds is in the range of 1-10 µg/mL. For crude extracts, the concentration may need to be adjusted based on the relative abundance of this compound. It is recommended to perform a dilution series to determine the optimal concentration for your instrument and specific application.

Q3: How should I store my this compound samples before and after preparation?

A3: Sesquiterpene lactones can be sensitive to temperature and pH. It is advisable to store stock solutions in a tightly sealed vial at -20°C or -80°C for long-term storage. For short-term storage during an experimental run, keeping the samples in an autosampler cooled to 4°C is recommended. Avoid repeated freeze-thaw cycles.

Q4: What are the common sources of contamination in mass spectrometry analysis of natural products like this compound?

A4: Contamination is a significant concern in mass spectrometry and can originate from various sources including solvents, glassware, plasticware (e.g., pipette tips, vials), and personal contact (e.g., keratin (B1170402) from skin and hair). It is essential to use high-purity solvents and reagents, thoroughly clean all glassware, and handle samples in a clean environment, preferably in a laminar flow hood, to minimize contamination.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Signal Intensity - Poor Solubility: this compound may not be fully dissolved in the chosen solvent. - Low Concentration: The sample concentration may be below the detection limit of the instrument. - Ion Suppression: Components of the sample matrix (if analyzing an extract) or contaminants may be interfering with the ionization of this compound. - Inappropriate Ionization Mode: The chosen ionization mode (positive or negative) may not be optimal for this compound.- Try a different solvent or a solvent mixture (e.g., methanol/dichloromethane). Gentle warming or sonication may aid dissolution. - Prepare a more concentrated sample. - Dilute the sample to reduce matrix effects. If working with a crude extract, consider a solid-phase extraction (SPE) cleanup step. - Analyze the sample in both positive and negative ion modes to determine which provides a better signal. For sesquiterpene lactones, positive ion mode (ESI+) is often effective.
Poor Peak Shape (Tailing or Broadening) - Solvent Mismatch: The sample solvent may be too strong compared to the initial mobile phase of the liquid chromatography (LC) method. - Column Overload: The concentration of the sample injected onto the LC column may be too high.- If possible, dissolve the sample in the initial mobile phase of your LC gradient. - Dilute the sample and reinject.
Presence of Unidentified Peaks - Contamination: Peaks may arise from contaminants in solvents, vials, or from sample handling. - Degradation: this compound may be degrading in the solvent or under the experimental conditions. Sesquiterpene lactones can be unstable at high pH or temperature.- Analyze a solvent blank to identify contaminant peaks. Ensure use of high-purity solvents and clean sample handling procedures. - Prepare fresh samples and analyze them promptly. Store samples at low temperatures and avoid exposure to harsh conditions. Analyze samples at different time points to monitor for degradation.
Difficulty in Structure Elucidation - Insufficient Fragmentation: The collision energy used in tandem mass spectrometry (MS/MS) may be too low to generate informative fragment ions. - Complex Fragmentation Pattern: The fragmentation of this compound may be complex and difficult to interpret.- Optimize the collision energy to obtain a rich fragmentation spectrum. - Compare the fragmentation pattern to that of known sesquiterpene lactones. High-resolution mass spectrometry (HRMS) can provide accurate mass measurements of fragment ions, aiding in the determination of their elemental composition.

Experimental Protocols

Protocol 1: Preparation of a Standard Solution of this compound
  • Weighing: Accurately weigh approximately 1 mg of pure this compound using an analytical balance.

  • Dissolution: Transfer the weighed this compound to a clean 1.5 mL amber glass vial. Add 1 mL of LC-MS grade methanol to obtain a stock solution of 1 mg/mL.

  • Solubilization: Gently vortex or sonicate the vial for a few minutes to ensure complete dissolution.

  • Working Solution: From the stock solution, prepare a working solution of 10 µg/mL by diluting 10 µL of the stock solution into 990 µL of methanol in a clean vial. Further dilutions can be made as required for your specific instrument and application.

  • Storage: Store the stock and working solutions at -20°C when not in use.

Protocol 2: Sample Preparation of a Plant Extract for this compound Analysis
  • Extraction: Extract the dried and powdered plant material containing this compound with a suitable solvent such as methanol or a mixture of dichloromethane and methanol.

  • Filtration: Filter the extract through a 0.22 µm syringe filter to remove particulate matter.

  • Concentration: If necessary, concentrate the extract under a gentle stream of nitrogen or using a rotary evaporator.

  • Reconstitution: Reconstitute the dried extract in a known volume of methanol.

  • Dilution: Perform a serial dilution of the reconstituted extract to find a suitable concentration for LC-MS analysis where the signal for this compound is within the linear range of the detector and ion suppression effects are minimized.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_ms_analysis Mass Spectrometry Analysis start Start: Pure this compound or Plant Extract dissolve Dissolve in appropriate solvent (e.g., Methanol) start->dissolve filter Filter (0.22 µm) dissolve->filter dilute Prepare dilutions filter->dilute end_prep Ready for Injection dilute->end_prep inject Inject into LC-MS/MS System end_prep->inject lc_separation LC Separation inject->lc_separation ms_detection MS Detection (e.g., ESI+) lc_separation->ms_detection msms_fragmentation MS/MS Fragmentation ms_detection->msms_fragmentation data_analysis Data Analysis and Structure Elucidation msms_fragmentation->data_analysis

Caption: Experimental workflow for this compound sample preparation and mass spectrometry analysis.

troubleshooting_workflow cluster_no_signal Troubleshooting Low/No Signal cluster_bad_peak Troubleshooting Poor Peak Shape cluster_extra_peaks Troubleshooting Extra Peaks start Mass Spectrometry Issue no_signal Low or No Signal? start->no_signal bad_peak Poor Peak Shape? no_signal->bad_peak No check_solubility Check Solubility Try different solvents no_signal->check_solubility Yes extra_peaks Extra Peaks? bad_peak->extra_peaks No solvent_mismatch Solvent/Mobile Phase Mismatch? bad_peak->solvent_mismatch Yes check_contamination Check for Contamination (Run blank) extra_peaks->check_contamination Yes increase_conc Increase Concentration check_solubility->increase_conc check_ionization Check Ionization Mode (Positive/Negative) increase_conc->check_ionization dilute_sample Dilute Sample solvent_mismatch->dilute_sample check_degradation Check for Degradation (Prepare fresh sample) check_contamination->check_degradation

Caption: A decision tree for troubleshooting common mass spectrometry issues with this compound.

References

Validation & Comparative

A Comparative Guide to Bioactive Diterpenoids from Euphorbia Species

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: No information could be found in the public domain regarding a diterpenoid specifically named "Eupahualin C." Therefore, this guide provides a comparative analysis of other prominent diterpenoid classes isolated from the Euphorbia genus, for which substantial scientific data is available.

The genus Euphorbia is a rich source of structurally diverse diterpenoids, which have garnered significant attention for their wide range of potent biological activities.[1][2][3] These compounds, broadly classified into several types based on their carbon skeleton, have shown promise as cytotoxic, anti-inflammatory, and antiviral agents.[3][4][5] This guide offers a comparative overview of the major classes of Euphorbia diterpenoids, presenting key experimental data and methodologies to aid in research and drug development endeavors.

Major Diterpenoid Classes from Euphorbia

The most extensively studied diterpenoids from Euphorbia can be categorized into several main classes, including:

  • Jatrophanes: Characterized by a bicyclic 5/12-membered ring system, these compounds have demonstrated significant cytotoxic and multidrug resistance (MDR) reversal activities.[6][7][8]

  • Lathyranes: Possessing a 5/11/3-membered tricyclic system, lathyranes exhibit a broad spectrum of biological effects, including anti-inflammatory, antiviral, and cytotoxic activities.[9][10][11]

  • Ingenanes: These tetracyclic diterpenoids are well-known for their potent pro-inflammatory and cytotoxic properties, with some derivatives being investigated as anti-cancer agents.[12][13][14] Ingenol mebutate, an ingenane (B1209409) diterpenoid, is an FDA-approved drug for the treatment of actinic keratosis.[3][12]

  • Abietanes: These tricyclic diterpenoids have shown a variety of biological activities, including cytotoxic, anti-inflammatory, and antimicrobial effects.[1][2][15]

Comparative Biological Activity Data

The following tables summarize the reported cytotoxic, anti-inflammatory, and antiviral activities of representative diterpenoids from the Euphorbia genus.

Table 1: Cytotoxic Activity of Euphorbia Diterpenoids against Various Cancer Cell Lines
Diterpenoid ClassCompoundCancer Cell LineIC50 (µM)Reference
Jatrophane Jatrophane Diterpenoid (unspecified)K562/A02 (drug-resistant leukemia)2.65[16]
Jatrophane Diterpenoid (unspecified)MCF-7 (breast cancer)5.31[16]
Ingenane Ingenol-3-hexanoateA549 (lung cancer)0.08[17]
13-hydroxyingenol-3-(2,3-dimethylbutanoate)-13-dodecanoateVarious tumor cell linesNot specified[14]
Abietane (B96969) Euphonoid HC4-2B (prostate cancer)5.74 ± 0.45[18]
Euphonoid IC4-2B/ENZR (prostate cancer)4.16 ± 0.42[18]
Table 2: Anti-inflammatory Activity of Euphorbia Diterpenoids
Diterpenoid ClassCompoundAssayCell LineIC50 (µM)Reference
Ingenane Compound 6 (unnamed)Nitric Oxide (NO) Production InhibitionRAW264.7Not specified[13]
Abietane Jolkinolide BNitric Oxide (NO) Production InhibitionRAW264.73.84 ± 0.25[19]
Lathyrane Lathyrane Diterpenoid (unspecified)Not specifiedNot specifiedNot specified[9]
Table 3: Antiviral Activity of Euphorbia Diterpenoids
Diterpenoid ClassCompoundVirusAssayIC50 (µM)Reference
Lathyrane Compound 10 (unnamed)HIV-1Not specified8.2[20]
Jatrophane Jatropha Diterpenoid (unspecified)Herpes Simplex Virus Type 2 (HSV-2)Virus Yield Reduction2.5 - 8.3 µg/mL[21]
Abietane Abietane acidsCoxsackie B3 virusNot specified3.3 - 51.7[1]

Experimental Protocols

Cytotoxicity Assay: MTT Assay

This protocol is a standard colorimetric assay for measuring cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[22][23][24][25][26]

Principle: The yellow tetrazolium salt 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is reduced by metabolically active cells, primarily by mitochondrial dehydrogenases, to form purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.

Procedure:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well in 100 µL of culture medium and incubate for 24 hours.

  • Compound Treatment: Add various concentrations of the test diterpenoid to the wells and incubate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Anti-inflammatory Assay: Nitric Oxide (NO) Production in RAW 264.7 Macrophages

This assay measures the inhibitory effect of a compound on the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.[27][28][29][30]

Principle: In macrophages, the enzyme inducible nitric oxide synthase (iNOS) is expressed in response to pro-inflammatory stimuli like LPS, leading to the production of NO. NO is rapidly oxidized to nitrite (B80452) in the culture medium. The nitrite concentration can be measured using the Griess reagent.

Procedure:

  • Cell Seeding: Plate RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁵ cells/mL and incubate for 24 hours.

  • Compound Treatment: Pre-treat the cells with various concentrations of the test diterpenoid for 1-2 hours.

  • LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for 24 hours.

  • Griess Reaction: Collect the cell culture supernatant and mix it with an equal volume of Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in phosphoric acid).

  • Absorbance Measurement: After a short incubation period, measure the absorbance at 540 nm.

  • Data Analysis: Generate a standard curve using known concentrations of sodium nitrite. Calculate the concentration of nitrite in the samples and determine the percentage of inhibition of NO production compared to the LPS-treated control.

Antiviral Assay: Plaque Reduction Assay

This is a standard method to quantify the infectivity of a lytic virus and to evaluate the efficacy of antiviral compounds.[31][32][33][34][35]

Principle: A confluent monolayer of host cells is infected with a virus in the presence of a test compound. A semi-solid overlay medium is then added to restrict the spread of the virus, leading to the formation of localized areas of cell death or infection, known as plaques. The number of plaques is a measure of the number of infectious virus particles. An effective antiviral agent will reduce the number of plaques.

Procedure:

  • Cell Seeding: Plate susceptible host cells in 6-well or 12-well plates to form a confluent monolayer.

  • Virus and Compound Incubation: In a separate tube, incubate a known amount of virus with serial dilutions of the test diterpenoid for 1 hour at 37°C.

  • Infection: Remove the culture medium from the cell monolayer and add the virus-compound mixture. Incubate for 1-2 hours to allow for viral adsorption.

  • Overlay: Remove the inoculum and add a semi-solid overlay medium (e.g., medium containing agarose (B213101) or methylcellulose).

  • Incubation: Incubate the plates at 37°C for a period sufficient for plaque formation (days to weeks, depending on the virus).

  • Plaque Visualization: Fix and stain the cells (e.g., with crystal violet) to visualize and count the plaques.

  • Data Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to the virus-only control and determine the IC50 value.

Signaling Pathways and Experimental Workflows

Diagram 1: General Experimental Workflow for Bioactivity Screening

G cluster_extraction Extraction & Isolation cluster_assays Biological Assays cluster_analysis Data Analysis plant Euphorbia Plant Material extract Crude Extract plant->extract fractions Fractions extract->fractions pure_compounds Pure Diterpenoids fractions->pure_compounds cytotoxicity Cytotoxicity Assay (MTT) pure_compounds->cytotoxicity Test Compounds anti_inflammatory Anti-inflammatory Assay (NO) pure_compounds->anti_inflammatory antiviral Antiviral Assay (Plaque Reduction) pure_compounds->antiviral ic50 IC50 Determination cytotoxicity->ic50 anti_inflammatory->ic50 antiviral->ic50 G LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK activates IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB Nucleus Nucleus NFkB->Nucleus translocates to iNOS_COX2 iNOS, COX-2 (Pro-inflammatory genes) Nucleus->iNOS_COX2 gene transcription Diterpenoids Euphorbia Diterpenoids Diterpenoids->IKK inhibit Diterpenoids->NFkB inhibit translocation

References

Comparative Bioactivity Analysis of Eupafolin and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – A comprehensive analysis of the flavonoid eupafolin and its analogs reveals significant potential in anticancer and anti-inflammatory applications. This guide synthesizes current research, presenting a comparative overview of their bioactivities, supported by experimental data, to inform researchers, scientists, and drug development professionals. The initial query regarding "Eupahualin C" is believed to be a misspelling, with the available scientific literature pointing to "Eupafolin" as the correct compound.

Anticancer and Anti-inflammatory Potential

Eupafolin, a flavone (B191248) found in plants such as Eupatorium perfoliatum, has demonstrated notable cytotoxic effects against various cancer cell lines and potent anti-inflammatory properties. Its mechanism of action often involves the modulation of key signaling pathways implicated in cancer progression and inflammation, including the PI3K/Akt/mTOR, NF-κB, and MAPK pathways. The exploration of eupafolin analogs aims to identify derivatives with enhanced potency and selectivity.

Comparative Cytotoxicity of Flavonoids

The following table summarizes the half-maximal inhibitory concentration (IC50) values of eupafolin and other structurally related flavonoids against various cancer cell lines, providing a quantitative comparison of their cytotoxic activities.

Compound/AnalogCell LineIC50 (µM)Reference
Eupafolin EO771 (mouse breast cancer)~50 (at 48h)[1]
KYSE450 (esophageal cancer)< 100[2]
Caki (renal carcinoma)No effect alone
Hispolon Analog (VA-2) HCT-116 (colon cancer)1.4 ± 1.3[3]
S1 (colon cancer)1.8 ± 0.9[3]
HEK293/pcDNA3.1 (normal kidney)15.8 ± 3.7[3]
Chrysin Derivative (11f) MDA-MB-231 (breast cancer)2.68 - 8[4]
Bufalin Derivative (1) Androgen-dependent prostate cancer~10[5]
Bufalin Derivative (2) Androgen-dependent prostate cancer~10[5]

Comparative Anti-inflammatory Activity

Eupafolin and its analogs also exhibit significant anti-inflammatory effects. The table below compares the IC50 values for the inhibition of nitric oxide (NO) production, a key inflammatory mediator.

Compound/AnalogAssayIC50 (µM)Reference
Eupafolin NO Inhibition (LPS-stimulated RAW 264.7 cells)6[6]
Dimeric Guaianolide NO Inhibition (LPS-stimulated RAW 264.7 cells)16[6]

Signaling Pathways and Mechanisms of Action

Eupafolin exerts its bioactivities by modulating multiple intracellular signaling pathways. The diagrams below, generated using the DOT language, illustrate the key pathways involved in its anticancer and anti-inflammatory effects.

anticancer_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Bcl2 Bcl-2 Akt->Bcl2 Proliferation Cell Proliferation & Survival mTOR->Proliferation Eupafolin Eupafolin Eupafolin->PI3K Eupafolin->Akt Eupafolin->mTOR Bax Bax Eupafolin->Bax Eupafolin->Bcl2 Caspase3 Cleaved Caspase-3 Eupafolin->Caspase3 Apoptosis Apoptosis Bax->Caspase3 Bcl2->Bax Caspase3->Apoptosis

Caption: Eupafolin's anticancer mechanism via the PI3K/Akt/mTOR pathway.

anti_inflammatory_pathway cluster_membrane_inf Cell Membrane cluster_cytoplasm_inf Cytoplasm cluster_nucleus_inf Nucleus LPS_R LPS Receptor (TLR4) JNK JNK LPS_R->JNK p38 p38 LPS_R->p38 ERK ERK LPS_R->ERK IKK IKK LPS_R->IKK LPS LPS LPS->LPS_R Eupafolin Eupafolin Eupafolin->JNK Eupafolin->p38 Eupafolin->ERK Eupafolin->IKK AP1 AP-1 (c-Fos/c-Jun) JNK->AP1 p38->AP1 ERK->AP1 IkappaB IκBα IKK->IkappaB NFkappaB NF-κB (p65/p50) IkappaB->NFkappaB NFkappaB->IkappaB NFkappaB_n NF-κB NFkappaB->NFkappaB_n AP1_n AP-1 AP1->AP1_n Gene_Expression Pro-inflammatory Gene Expression (iNOS, COX-2, TNF-α, IL-6) NFkappaB_n->Gene_Expression AP1_n->Gene_Expression

Caption: Eupafolin's anti-inflammatory action via MAPK and NF-κB pathways.

Experimental Protocols

The data presented in this guide are based on standard in vitro assays. Below are detailed methodologies for the key experiments cited.

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Cancer cells were seeded in 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells per well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: Cells were treated with various concentrations of the test compounds (e.g., Eupafolin, analogs) and incubated for a specified period (e.g., 24, 48, or 72 hours). A vehicle control (e.g., DMSO) was also included.

  • MTT Addition: After the incubation period, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: The medium was removed, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance was measured at a wavelength of 490 nm or 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability was calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, was determined from the dose-response curve.

Nitric Oxide (NO) Inhibition Assay (Griess Assay)
  • Cell Culture and Stimulation: RAW 264.7 macrophage cells were seeded in 96-well plates and pre-treated with various concentrations of the test compounds for 1 hour. The cells were then stimulated with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours to induce NO production.

  • Supernatant Collection: After incubation, the cell culture supernatant was collected.

  • Griess Reaction: 100 µL of the supernatant was mixed with 100 µL of Griess reagent (a mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubated at room temperature for 10 minutes.

  • Absorbance Measurement: The absorbance was measured at 540 nm.

  • Data Analysis: The concentration of nitrite (B80452), an indicator of NO production, was determined from a sodium nitrite standard curve. The percentage of NO inhibition was calculated relative to the LPS-stimulated control group. The IC50 value was calculated from the dose-response curve.

Experimental Workflow

The following diagram illustrates a general workflow for the synthesis and bioactivity screening of novel eupafolin analogs.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Bioactivity Screening cluster_mechanism Mechanism of Action Studies cluster_development Preclinical Development Synthesis Synthesis of Eupafolin Analogs Purification Purification (e.g., HPLC) Synthesis->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization Cytotoxicity Cytotoxicity Screening (MTT Assay) Characterization->Cytotoxicity AntiInflammatory Anti-inflammatory Screening (Griess Assay) Characterization->AntiInflammatory Lead_Identification Lead Compound Identification Cytotoxicity->Lead_Identification AntiInflammatory->Lead_Identification Pathway_Analysis Signaling Pathway Analysis (Western Blot, qPCR) Lead_Identification->Pathway_Analysis In_Vivo In Vivo Studies (Animal Models) Pathway_Analysis->In_Vivo ADMET ADMET Studies In_Vivo->ADMET

Caption: General workflow for developing novel eupafolin analogs.

This guide provides a foundational understanding of the bioactivity of eupafolin and its analogs. Further research into the synthesis of novel derivatives and comprehensive structure-activity relationship (SAR) studies are crucial for the development of potent and selective therapeutic agents based on the eupafolin scaffold.

References

Validating the Anti-inflammatory Effects of Eupahualin C: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the anti-inflammatory effects of Eupahualin C, a sesquiterpenoid, with other established anti-inflammatory agents. Due to the limited direct experimental data on this compound, this document utilizes Parthenolide (B1678480), a structurally and functionally similar sesquiterpene lactone, as a proxy to provide a valid comparative framework. The guide includes detailed experimental protocols, quantitative data summaries, and visualizations of key signaling pathways to support further research and drug development.

Introduction to this compound and Comparative Compounds

This compound belongs to the class of sesquiterpene lactones, natural compounds known for their diverse biological activities, including potent anti-inflammatory effects. The anti-inflammatory properties of many sesquiterpene lactones are attributed to the presence of an α-methylene-γ-lactone moiety, which can interact with key inflammatory signaling molecules.

For a comprehensive evaluation, this guide compares the anti-inflammatory profile of Parthenolide (as a proxy for this compound) with a standard non-steroidal anti-inflammatory drug (NSAID), Indomethacin (B1671933) , and a well-characterized natural anti-inflammatory compound, Curcumin (B1669340) .

Comparative Anti-inflammatory Activity

The following tables summarize the half-maximal inhibitory concentration (IC50) values for Parthenolide, Indomethacin, and Curcumin in various in vitro anti-inflammatory assays. Lower IC50 values indicate greater potency.

Table 1: Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages

CompoundIC50 (µM)Reference
Parthenolide~5 - 10[1]
Indomethacin14.6 µg/ml (~40.8 µM)[2]
Curcumin11.0 ± 0.59[3][4]

Table 2: Inhibition of Prostaglandin (B15479496) E2 (PGE2) Production

CompoundCell LineIC50Reference
ParthenolideNPC cells~10-30 µM (Inferred from dose-response)[5]
IndomethacinHuman synovial cells5.5 ± 0.1 nM[6]
CurcuminA549 lung carcinoma cells0.2 - 0.3 µM[7][8]
CurcuminHT29 colon carcinoma cells15 µM[9][10]

Table 3: Inhibition of NF-κB Activity

CompoundAssayIC50 (µM)Reference
ParthenolideLuciferase Reporter Assay~1-5[11][12][13]
IndomethacinNot a primary mechanism-[14]
CurcuminLuciferase Reporter Assay~5-15

Note: IC50 values can vary depending on the specific experimental conditions, including cell type, stimulus concentration, and incubation time. The data presented here is for comparative purposes.

Mechanism of Action: Key Signaling Pathways

The anti-inflammatory effects of sesquiterpene lactones like Parthenolide, as well as Curcumin, are primarily mediated through the inhibition of the NF-κB signaling pathway. Indomethacin, in contrast, primarily acts by inhibiting cyclooxygenase (COX) enzymes.

no_assay_workflow Seed RAW 264.7 cells Seed RAW 264.7 cells Pre-treat with compound Pre-treat with compound Seed RAW 264.7 cells->Pre-treat with compound Stimulate with LPS Stimulate with LPS Pre-treat with compound->Stimulate with LPS Incubate for 24h Incubate for 24h Stimulate with LPS->Incubate for 24h Collect supernatant Collect supernatant Incubate for 24h->Collect supernatant Griess Reagent Griess Reagent Collect supernatant->Griess Reagent Measure Absorbance at 540nm Measure Absorbance at 540nm Griess Reagent->Measure Absorbance at 540nm Calculate NO concentration Calculate NO concentration Measure Absorbance at 540nm->Calculate NO concentration western_blot_workflow Cell Lysis & Protein Quantification Cell Lysis & Protein Quantification SDS-PAGE SDS-PAGE Cell Lysis & Protein Quantification->SDS-PAGE Protein Transfer to Membrane Protein Transfer to Membrane SDS-PAGE->Protein Transfer to Membrane Blocking Blocking Protein Transfer to Membrane->Blocking Primary Antibody Incubation (anti-COX-2 or anti-iNOS) Primary Antibody Incubation (anti-COX-2 or anti-iNOS) Blocking->Primary Antibody Incubation (anti-COX-2 or anti-iNOS) Secondary Antibody Incubation (HRP-conjugated) Secondary Antibody Incubation (HRP-conjugated) Primary Antibody Incubation (anti-COX-2 or anti-iNOS)->Secondary Antibody Incubation (HRP-conjugated) Chemiluminescent Detection Chemiluminescent Detection Secondary Antibody Incubation (HRP-conjugated)->Chemiluminescent Detection Image Analysis & Quantification Image Analysis & Quantification Chemiluminescent Detection->Image Analysis & Quantification

References

Reproducibility of Eupafolin's Biological Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Eupafolin, a flavonoid found in various plants including common sage, has demonstrated significant anti-cancer and anti-inflammatory activities in numerous preclinical studies. The primary mechanisms of action consistently reported are the inhibition of the PI3K/Akt/mTOR and NF-κB signaling pathways. This guide summarizes the key experimental findings and provides detailed protocols for the core biological assays used to evaluate Eupafolin's efficacy. While the overall reproducibility of Eupafolin's reported effects appears robust due to corroborating evidence from multiple research groups, it is crucial to note the retraction of one study, which underscores the importance of critical evaluation of all published data. For comparative purposes, this guide also briefly discusses the reproducibility of similar assays for the flavonoids Apigenin (B1666066) and Luteolin, which share mechanisms of action with Eupafolin.

Data Presentation: Quantitative Analysis of Eupafolin's Biological Activities

The following tables summarize the key quantitative data from various studies on Eupafolin's anti-cancer and anti-inflammatory effects.

Table 1: Anti-Cancer Activity of Eupafolin
Cell LineAssayConcentrationEffectReference
EO771 (Breast Cancer)CCK-8 Cell Viability100 µM~50% inhibition after 48h[1]
EO771 (Breast Cancer)Transwell Migration100 µMSignificant decrease in migration[1]
EO771 (Breast Cancer)Flow Cytometry (Apoptosis)100 µM18% increase in apoptosis[1]
HepG2 (Hepatocellular Carcinoma)MTS Cell ViabilityIC50 ~30 µMInhibition of VEGF-induced proliferation[2]
HUVEC (Endothelial Cells)Transwell Invasion5 µMSignificant suppression of invasion[2]
KYSE450 (Esophageal Cancer)MTS Assay20, 50, 100 µM21%, 63%, 82% inhibition of colony formation[3]
MDA-MB-231, MCF-7 (Breast Cancer)CCK-8 Cell Viability50, 100 µMTime and dose-dependent inhibition[4]
Table 2: Anti-Inflammatory Activity of Eupafolin
Cell LineAssayStimulantConcentrationEffectReference
RAW264.7 (Macrophages)Griess Assay (NO production)LPS60 µMSignificant inhibition of nitric oxide[5]
RAW264.7 (Macrophages)Western Blot (iNOS, COX-2)LPS60 µMDecreased protein expression[5]
RAW264.7 (Macrophages)Cytokine ArrayLPS60 µMDecreased levels of multiple cytokines[5][6]
RAW264.7 (Macrophages)Western Blot (p-JNK, p-p65)LPS60 µMInhibition of phosphorylation[5]

Reproducibility Assessment

While no studies have been identified that explicitly set out to replicate a specific prior experiment on Eupafolin, the collective body of research points towards a consistent and reproducible biological profile for this compound. Multiple independent studies have demonstrated its anti-proliferative and pro-apoptotic effects in various cancer cell lines, consistently linking this activity to the inhibition of the PI3K/Akt/mTOR pathway[1][3][4][7]. Similarly, its anti-inflammatory properties, mediated through the suppression of the NF-κB and MAPK signaling pathways, have been independently verified[5][8].

A notable exception to this trend is the retraction of a 2021 study titled "Eupafolin induces apoptosis and autophagy of breast cancer cells through PI3K/AKT, MAPKs and NF-κB signaling pathways"[9]. While the retraction notice does not provide specific details, this event highlights the critical need for researchers to independently verify key findings and carefully scrutinize published literature.

Comparison with Alternative Flavonoids

The biological activities and mechanisms of Eupafolin are similar to other well-studied flavonoids, such as Apigenin and Luteolin. This similarity provides a broader context for assessing the reproducibility of the assays themselves.

  • Apigenin: Numerous studies have consistently shown that Apigenin inhibits the PI3K/Akt/mTOR pathway in various cancer models, leading to apoptosis and cell cycle arrest[1][5][8][10][11]. The assays used to demonstrate these effects are largely the same as those used for Eupafolin, suggesting that the experimental systems are robust.

  • Luteolin: The anti-inflammatory effects of Luteolin, mediated by the inhibition of NF-κB and AP-1, are well-documented across multiple studies[12][13][14][15][16]. Again, the consistency of these findings using similar experimental protocols lends confidence to the reproducibility of these assays for flavonoids as a class of compounds.

The large body of reproducible data for Apigenin and Luteolin, which target the same pathways as Eupafolin, indirectly supports the plausibility and reproducibility of the findings for Eupafolin.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols are based on the descriptions in the referenced literature and are intended to serve as a guide for researchers looking to replicate or build upon these findings.

Cell Viability Assay (MTT/CCK-8/XTT)
  • Principle: These colorimetric assays measure the metabolic activity of cells, which is proportional to the number of viable cells. Mitochondrial dehydrogenases in living cells reduce a tetrazolium salt (MTT, XTT) or a similar substrate (WST-8 in CCK-8) to a colored formazan (B1609692) product.

  • Protocol:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

    • Treat cells with varying concentrations of Eupafolin or a vehicle control for the desired time period (e.g., 24, 48, 72 hours).

    • Add the MTT (to a final concentration of 0.5 mg/mL) or CCK-8/XTT solution to each well and incubate for 2-4 hours at 37°C.

    • If using MTT, add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

    • Measure the absorbance at the appropriate wavelength (e.g., ~570 nm for MTT, ~450 nm for CCK-8 and XTT) using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle-treated control.

Transwell Migration and Invasion Assay
  • Principle: This assay measures the ability of cells to migrate through a porous membrane (migration) or a membrane coated with a basement membrane extract like Matrigel (invasion) towards a chemoattractant.

  • Protocol:

    • Pre-coat the upper chamber of a Transwell insert (typically with an 8 µm pore size) with Matrigel for invasion assays; for migration assays, no coating is necessary.

    • Seed cells (e.g., 5 x 10^4 cells) in serum-free medium into the upper chamber.

    • Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.

    • Add Eupafolin or vehicle control to both the upper and lower chambers.

    • Incubate for a period that allows for cell migration/invasion (e.g., 24-48 hours).

    • Remove non-migrated/invaded cells from the top of the membrane with a cotton swab.

    • Fix the cells that have migrated/invaded to the bottom of the membrane with methanol (B129727) and stain with crystal violet.

    • Count the number of stained cells in several microscopic fields to quantify migration/invasion.

Western Blot Analysis for PI3K/Akt/mTOR Pathway
  • Principle: This technique is used to detect and quantify the levels of specific proteins in a cell lysate. It is particularly useful for assessing the phosphorylation status of signaling proteins, which indicates their activation state.

  • Protocol:

    • Treat cells with Eupafolin or vehicle control for the specified time.

    • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA or Bradford assay.

    • Separate equal amounts of protein (e.g., 20-40 µg) by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against total and phosphorylated forms of PI3K, Akt, and mTOR overnight at 4°C.

    • Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Quantify band intensities using densitometry software and normalize the levels of phosphorylated proteins to their total protein levels.

NF-κB Reporter Assay
  • Principle: This assay measures the transcriptional activity of NF-κB. Cells are transfected with a plasmid containing a luciferase reporter gene under the control of NF-κB response elements. Activation of NF-κB leads to the expression of luciferase, which can be quantified by measuring luminescence.

  • Protocol:

    • Co-transfect cells with an NF-κB-luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) for normalization of transfection efficiency.

    • After 24 hours, pre-treat the cells with Eupafolin or vehicle control for 1 hour.

    • Stimulate the cells with an NF-κB activator, such as lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α).

    • After the desired stimulation time (e.g., 6-24 hours), lyse the cells.

    • Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

    • Normalize the NF-κB-dependent firefly luciferase activity to the Renilla luciferase activity.

Mandatory Visualizations

G Eupafolin's Inhibition of the PI3K/Akt/mTOR Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt activates mTOR mTOR Akt->mTOR activates Proliferation Cell Proliferation, Survival, Growth mTOR->Proliferation Eupafolin Eupafolin Eupafolin->PI3K inhibits

Caption: Eupafolin inhibits the PI3K/Akt/mTOR signaling pathway.

G Eupafolin's Inhibition of the NF-κB Pathway cluster_cytoplasm Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK activates IκBα IκBα IKK->IκBα phosphorylates NFκB NF-κB (p65/p50) IκBα->NFκB releases NFκB_active NF-κB (active) NFκB->NFκB_active Nucleus Nucleus NFκB_active->Nucleus translocates to Inflammation Pro-inflammatory Gene Expression Nucleus->Inflammation Eupafolin Eupafolin Eupafolin->IKK inhibits

Caption: Eupafolin inhibits LPS-induced NF-κB activation.

G Experimental Workflow for Western Blotting start Cell Culture and Eupafolin Treatment lysis Cell Lysis and Protein Quantification start->lysis sds_page SDS-PAGE lysis->sds_page transfer Protein Transfer (to membrane) sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Data Analysis detection->analysis

Caption: A typical workflow for Western blot analysis.

References

Eupahualin C and Its Analogs: A Comparative Guide to In Vivo Validation of Therapeutic Targets

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vivo validation of the therapeutic targets of Eupahualin C and its closely related natural compounds. While direct in vivo studies on this compound are limited in publicly available literature, a substantial body of evidence from preclinical studies on its analogs, particularly other sesquiterpene lactones from Eupatorium species, points towards the inhibition of the STAT3 and NF-κB signaling pathways as key mechanisms for their anti-cancer and anti-inflammatory activities. This guide synthesizes the available data, comparing the performance of these natural compounds with other inhibitors targeting the same pathways and provides detailed experimental methodologies for the cited studies.

Targeting the STAT3 and NF-κB Pathways

This compound and its analogs are emerging as potent modulators of critical oncogenic and inflammatory signaling pathways. The Signal Transducer and Activator of Transcription 3 (STAT3) and Nuclear Factor-kappa B (NF-κB) are transcription factors that play pivotal roles in tumor cell proliferation, survival, invasion, and inflammation.[1][2] Constitutive activation of these pathways is a hallmark of many cancers, making them attractive targets for therapeutic intervention.[3][4] Sesquiterpene lactones, including eupalinolides, have demonstrated the ability to inhibit these pathways, suggesting a promising avenue for the development of novel anti-cancer and anti-inflammatory agents.[1][5]

Comparative Efficacy of Eupalinolides and Other STAT3/NF-κB Inhibitors

The following tables summarize the in vivo anti-cancer efficacy of Eupalinolide analogs and compare them with other known STAT3 and NF-κB inhibitors. The data is compiled from various preclinical xenograft models.

Table 1: In Vivo Anti-Cancer Efficacy of Eupalinolide Analogs

CompoundCancer ModelAnimal ModelDosageKey FindingsReference
Eupalinolide J (EJ) Glioblastoma (U251 cells), Breast Adenocarcinoma (MDA-MB-231 cells)Nude miceNot specifiedSignificantly inhibited cancer cell metastasis in vivo. Promoted ubiquitin-dependent degradation of STAT3.[6][7][8]
Eupalinolide B (EB) Hepatic Carcinoma (Patient-Derived Xenograft)BALB/c nude mice50 mg/mouse body weight, intraperitoneally every two days for 3 weeksRemarkably inhibited tumor growth.[9]
Eupalinolide O (EO) Triple-Negative Breast Cancer (MDA-MB-231, MDA-MB-453 cells)Nude miceNot specified (high and low doses) for 20 daysReduced tumor volume and weight. Destroyed tumor tissue structure and upregulated caspase-3.[10]
Eupalinolide A (EA) Hepatocellular Carcinoma (MHCC97-L, HCCLM3 cells)Xenograft modelNot specifiedSignificantly inhibited tumor growth.[11]
Eupalinolide A (EA) Non-Small Cell Lung Cancer (A549 cells)Xenograft model25 mg/kgMarkedly inhibited tumor growth (both weight and volume decreased by over 60%).[12]
Jolkinolide B (JB) Gastric Cancer (MKN45 cells)Nude miceNot specifiedInhibited xenograft tumor growth.[13]

Table 2: Comparative In Vivo Efficacy of Other STAT3 and NF-κB Inhibitors

InhibitorTarget(s)Cancer/Disease ModelAnimal ModelKey FindingsReference
Stattic STAT3MedulloblastomaMouse modelDecreased tumor growth and increased survival. More effective in combination with cisplatin.[4]
N4 STAT3Pancreatic CancerAnimal modelWell tolerated, inhibited tumor growth and metastasis, and significantly prolonged survival.[14]
AZD1480 JAK1/2 (upstream of STAT3)Inflammation-associated Gastrointestinal CancerMouse modelSuccessfully suppressed cancer progression.[3]
Terphenyllin STAT3Gastric CancerOrthotopic mouse modelSuppressed tumor growth and metastasis without notable toxicity.[15]
Caffeic Acid Phenethyl Ester (CAPE) NF-κBMuscle-derived cancersNot specifiedInhibits NF-κB signaling by preventing activation of upstream kinases.[16]
Compound 51 NF-κBLPS-induced inflammationMiceAlleviated gastric distention and splenomegaly, reduced oxidative stress, and inhibited IL-6 and TNF-α expression.[17]
Urolithin-C NF-κBLPS-induced inflammationRAW 264.7 macrophages (in vitro)Abrogated NF-κB p65 phosphorylation and its translocation to the nucleus.[18][19]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the generalized experimental protocols for the key in vivo experiments cited in this guide.

Xenograft Tumor Models
  • Cell Culture and Implantation:

    • Human cancer cell lines (e.g., MDA-MB-231 for breast cancer, U251 for glioblastoma, A549 for lung cancer) are cultured under standard conditions.

    • For subcutaneous xenografts, a specific number of cells (typically 1 x 10⁶ to 5 x 10⁶) are resuspended in a suitable medium (e.g., PBS or Matrigel) and injected subcutaneously into the flank of immunocompromised mice (e.g., nude mice or SCID mice).[10][11]

    • For orthotopic models, cells are implanted into the organ of origin to better mimic the tumor microenvironment.[15]

  • Patient-Derived Xenograft (PDX) Model:

    • Fresh tumor tissue samples from patients are obtained and immediately placed in a preservation solution.

    • The tumor tissue is cut into small pieces (e.g., 2x2x2 mm) and subcutaneously inoculated into immunocompromised mice.[9]

  • Treatment Regimen:

    • Once tumors reach a palpable size (e.g., 50-100 mm³), animals are randomized into control and treatment groups.

    • The investigational compound (e.g., Eupalinolide B) is administered via a specified route (e.g., intraperitoneal injection) at a predetermined dose and schedule.[9] The control group receives the vehicle (e.g., DMSO).

  • Monitoring and Efficacy Evaluation:

    • Tumor volume is measured regularly (e.g., every 2-3 days) using calipers and calculated using the formula: (length × width²)/2.

    • Animal body weight and general health are monitored throughout the study.

    • At the end of the study, animals are euthanized, and tumors are excised, weighed, and processed for further analysis (e.g., histology, immunohistochemistry, Western blotting).[9][10]

  • Metastasis Models:

    • To study metastasis, cancer cells can be injected intravenously (e.g., via the tail vein) or directly into a specific organ.

    • Metastatic tumor growth can be monitored using bioluminescence imaging if the cancer cells are engineered to express luciferase.[10]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the key signaling pathways targeted by this compound and its analogs, as well as a typical experimental workflow for in vivo validation.

STAT3_NFkB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine/Growth Factor Receptor Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activation IKK IKK Complex Receptor->IKK Activation STAT3_inactive STAT3 (inactive) JAK->STAT3_inactive Phosphorylation STAT3_active p-STAT3 Dimer STAT3_inactive->STAT3_active Dimerization DNA DNA STAT3_active->DNA IkB IκB IKK->IkB Phosphorylation & Degradation NFkB_inactive NF-κB NFkB_active NF-κB (active) NFkB_inactive->NFkB_active Release NFkB_active->DNA EupahualinC This compound & Analogs EupahualinC->STAT3_active Inhibits Dimerization/ Promotes Degradation EupahualinC->NFkB_active Inhibits Translocation Transcription Gene Transcription (Proliferation, Survival, Angiogenesis) DNA->Transcription

STAT3 and NF-κB Signaling Pathways Targeted by this compound.

in_vivo_workflow start Cancer Cell Line Selection & Culture implantation Xenograft Implantation (Subcutaneous or Orthotopic) start->implantation tumor_growth Tumor Growth Monitoring (Calipers, Imaging) implantation->tumor_growth randomization Randomization of Animals tumor_growth->randomization treatment Treatment Administration (this compound analog or Vehicle) randomization->treatment monitoring Monitor Tumor Volume, Body Weight, & Health treatment->monitoring endpoint Endpoint Reached (Tumor size limit, study duration) monitoring->endpoint analysis Tumor Excision & Analysis (Weight, Histology, WB) endpoint->analysis conclusion Data Analysis & Conclusion analysis->conclusion

Experimental Workflow for In Vivo Validation.

References

A Head-to-Head Comparative Analysis of Eupahualin C and Euphoscopin C for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of natural product drug discovery, diterpenoids and flavonoids have emerged as promising scaffolds for the development of novel therapeutics. This guide provides a detailed comparative analysis of two such compounds: Eupahualin C, a flavonoid, and Euphoscopin C, a diterpenoid. While direct head-to-head studies are not currently available in the published literature, this document synthesizes the existing data on their biological activities, focusing on their anti-inflammatory and cytotoxic properties, to offer a valuable resource for researchers, scientists, and drug development professionals.

Data Summary

The following tables summarize the available quantitative data on the biological activities of a compound closely related to this compound (eupafolin) and Euphoscopin C. It is important to note that the lack of standardized experimental conditions across studies makes direct comparison of IC50 values challenging.

Table 1: Comparative Anti-Inflammatory Activity

CompoundAssayTarget/MediatorCell LineIC50 (µM)
Eupafolin (related to this compound)Griess AssayNitric Oxide (NO) ProductionLPS-stimulated RAW 264.7 macrophages6
Euphoscopin CNLRP3 Inflammasome Activation AssayNLRP3 InflammasomeNot Specified7.75

Table 2: Comparative Cytotoxic Activity

Insufficient data available for a direct comparison.

While cytotoxic data for a related compound, euphol, shows a range of IC50 values (1.41–38.89 µM) across various cancer cell lines, specific data for this compound and Euphoscopin C on a common cell line is not available in the current literature.

Experimental Protocols

Anti-Inflammatory Activity Assays

1. Nitric Oxide (NO) Inhibition Assay (for Eupafolin)

This assay quantifies the amount of nitrite (B80452), a stable and nonvolatile breakdown product of NO, in cell culture supernatant using the Griess reagent.

  • Cell Culture: Murine macrophage RAW 264.7 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics at 37°C in a 5% CO2 humidified atmosphere.

  • Assay Procedure:

    • Cells are seeded in 96-well plates and allowed to adhere.

    • Cells are pre-treated with various concentrations of the test compound (e.g., eupafolin) for 1 hour.

    • Inflammation is induced by adding lipopolysaccharide (LPS; 1 µg/mL) to the wells.

    • After 24 hours of incubation, the cell culture supernatant is collected.

    • An equal volume of Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in phosphoric acid) is added to the supernatant.

    • The absorbance is measured at 540 nm using a microplate reader.

    • The concentration of nitrite is determined from a sodium nitrite standard curve.

    • The percentage of NO inhibition is calculated relative to the LPS-stimulated control.

    • The IC50 value is determined from the dose-response curve.

2. NLRP3 Inflammasome Activation Assay (for Euphoscopin C)

This assay measures the inhibition of the NLRP3 inflammasome, a key component of the innate immune system that, when activated, leads to the maturation and release of pro-inflammatory cytokines IL-1β and IL-18.

  • Assay Principle: The assay typically involves priming cells with a Toll-like receptor (TLR) agonist (e.g., LPS) to induce the expression of pro-IL-1β and NLRP3, followed by stimulation with a specific NLRP3 activator (e.g., ATP or nigericin). The amount of secreted IL-1β in the supernatant is then quantified by ELISA.

  • General Protocol:

    • Immune cells (e.g., bone marrow-derived macrophages or THP-1 cells) are primed with LPS (1 µg/mL) for 3-4 hours.

    • The cells are then treated with various concentrations of the test compound (e.g., Euphoscopin C).

    • After a short incubation period, the NLRP3 inflammasome is activated with a second stimulus, such as ATP or nigericin.

    • The cell culture supernatant is collected and centrifuged to remove cellular debris.

    • The concentration of IL-1β in the supernatant is measured using a commercially available ELISA kit.

    • The percentage of inhibition of IL-1β secretion is calculated relative to the activated control.

    • The IC50 value is determined from the dose-response curve.

Cytotoxicity Assay

MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and proliferation.

  • Cell Culture: Adherent cancer cell lines are cultured in an appropriate medium and conditions.

  • Assay Procedure:

    • Cells are seeded in 96-well plates at a specific density and allowed to attach overnight.

    • The cells are treated with various concentrations of the test compound for a specified period (e.g., 24, 48, or 72 hours).

    • After the treatment period, the medium is removed, and MTT solution (0.5 mg/mL in serum-free medium) is added to each well.

    • The plate is incubated for 3-4 hours at 37°C to allow the MTT to be metabolized by viable cells into a purple formazan (B1609692) product.

    • The MTT solution is removed, and the formazan crystals are dissolved in a solubilization solution (e.g., DMSO or isopropanol (B130326) with HCl).

    • The absorbance is measured at a wavelength of 570 nm with a reference wavelength of 630 nm.

    • The percentage of cell viability is calculated relative to the untreated control.

    • The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined from the dose-response curve.

Signaling Pathways and Experimental Workflow

The distinct chemical structures of this compound and Euphoscopin C likely contribute to their different mechanisms of anti-inflammatory action. Eupafolin, a flavonoid related to this compound, has been shown to target the NF-κB signaling pathway, a central regulator of inflammation. In contrast, Euphoscopin C, a diterpenoid, has been reported to inhibit the NLRP3 inflammasome.

experimental_workflow cluster_eupahualin This compound (via Eupafolin) cluster_euphoscopin Euphoscopin C LPS LPS Stimulation RAW2647 RAW 264.7 Macrophages LPS->RAW2647 NFkB_activation NF-κB Pathway Activation RAW2647->NFkB_activation iNOS_expression iNOS Expression NFkB_activation->iNOS_expression NO_production Nitric Oxide (NO) Production iNOS_expression->NO_production Griess_assay Griess Assay (Quantification) NO_production->Griess_assay Eupafolin Eupafolin Eupafolin->NFkB_activation Inhibition Priming Priming (e.g., LPS) Immune_cells Immune Cells Priming->Immune_cells Activation Activation (e.g., ATP) Immune_cells->Activation NLRP3_inflammasome NLRP3 Inflammasome Assembly Activation->NLRP3_inflammasome Caspase1_activation Caspase-1 Activation NLRP3_inflammasome->Caspase1_activation IL1b_maturation IL-1β Maturation & Secretion Caspase1_activation->IL1b_maturation ELISA ELISA (Quantification) IL1b_maturation->ELISA EuphoscopinC Euphoscopin C EuphoscopinC->NLRP3_inflammasome Inhibition

Caption: Experimental workflows for assessing the anti-inflammatory activity of Eupafolin and Euphoscopin C.

signaling_pathways cluster_nfkb NF-κB Signaling Pathway cluster_nlrp3 NLRP3 Inflammasome Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK_complex IKK_complex MyD88->IKK_complex activates IkB IkB IKK_complex->IkB phosphorylates NFkB_dimer NFkB_dimer IkB->NFkB_dimer degrades, releasing Nucleus Nucleus NFkB_dimer->Nucleus translocates to Pro_inflammatory_genes Pro-inflammatory Genes (e.g., iNOS, COX-2, TNF-α) Nucleus->Pro_inflammatory_genes activates transcription of Eupafolin Eupafolin Eupafolin->IKK_complex Inhibits Signal1 Signal 1 (Priming) e.g., LPS Pro_IL1b_NLRP3_expression Pro_IL1b_NLRP3_expression Signal1->Pro_IL1b_NLRP3_expression induces Signal2 Signal 2 (Activation) e.g., ATP, Nigericin NLRP3_activation NLRP3_activation Signal2->NLRP3_activation activates ASC_recruitment ASC_recruitment NLRP3_activation->ASC_recruitment Pro_caspase1_recruitment Pro_caspase1_recruitment ASC_recruitment->Pro_caspase1_recruitment Caspase1_activation Caspase1_activation Pro_caspase1_recruitment->Caspase1_activation cleavage & activation Pro_IL1b_cleavage Pro_IL1b_cleavage Caspase1_activation->Pro_IL1b_cleavage cleaves IL1b_secretion IL-1β Secretion Pro_IL1b_cleavage->IL1b_secretion mature IL-1β EuphoscopinC Euphoscopin C EuphoscopinC->NLRP3_activation Inhibits

Caption: Simplified signaling pathways inhibited by Eupafolin and Euphoscopin C.

Conclusion

This comparative guide provides a foundational understanding of the anti-inflammatory and cytotoxic potential of this compound and Euphoscopin C based on currently available data. While a direct, quantitative comparison is limited by the lack of head-to-head studies, the distinct mechanisms of action targeting the NF-κB and NLRP3 inflammasome pathways, respectively, suggest that these compounds may have different therapeutic applications in inflammatory diseases. Further research employing standardized assays and a broader range of cell lines is warranted to fully elucidate the therapeutic potential of this compound and Euphoscopin C and to enable a more direct and comprehensive comparison.

Safety Operating Guide

Essential Guide to the Safe Disposal of Eupahualin C

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This document provides a comprehensive, step-by-step guide for the safe disposal of Eupahualin C, a member of the sesquiterpene lactone chemical class. Due to the absence of a specific Safety Data Sheet (SDS) for this compound, these procedures are based on the general properties and hazards associated with sesquiterpene lactones.

I. Understanding the Hazards of this compound as a Sesquiterpene Lactone

Sesquiterpene lactones are a diverse group of naturally occurring compounds, many of which are known to possess biological activity. It is crucial to handle these compounds with care due to their potential toxicity and sensitizing effects.[1][2] Many sesquiterpene lactones are known to be allergenic and can cause contact dermatitis.[1] Furthermore, toxicity studies on various sesquiterpene lactones have shown a wide range of lethal doses (LD50), indicating that some members of this class can be highly toxic.[3] Therefore, this compound should be treated as a hazardous substance.

II. Quantitative Data on Related Sesquiterpene Lactones

While specific data for this compound is not available, the following table summarizes key quantitative information for other representative sesquiterpene lactones to provide a contextual understanding of the potential hazards.

PropertyHelenalinParthenolideArtemisininGeneral Sesquiterpene Lactones
Molecular Formula C15H18O4C15H20O3C15H22O5Typically C15 compounds
Molecular Weight 262.30 g/mol 248.32 g/mol 282.33 g/mol Varies
Appearance Colorless, lipophilic solids[1]Colorless, lipophilic solids[1]Colorless, lipophilic solids[1]Generally colorless, lipophilic solids[1]
Toxicity (LD50, intraperitoneal, mice) 9.86 mg/kg[3]Not availableNot availableRanges from <10 mg/kg to >200 mg/kg[3]

III. Detailed Experimental Protocol for Disposal

The following protocol outlines the necessary steps for the proper disposal of this compound waste. This procedure is designed to minimize exposure and ensure compliance with standard laboratory safety practices.

A. Personal Protective Equipment (PPE) and Engineering Controls:

  • Gloves: Always wear nitrile or other chemically resistant gloves when handling this compound.

  • Eye Protection: Safety glasses or goggles are mandatory to protect against accidental splashes.

  • Lab Coat: A standard laboratory coat should be worn to protect skin and clothing.

  • Ventilation: All handling and preparation for disposal of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.

B. Waste Segregation and Collection:

  • Solid Waste:

    • Collect any solid this compound, contaminated personal protective equipment (e.g., gloves, weighing paper), and other solid materials in a dedicated, clearly labeled hazardous waste container.

    • The container should be made of a material compatible with organic solids and be sealable.

  • Liquid Waste:

    • Solutions containing this compound should be collected in a separate, sealed, and clearly labeled hazardous waste container for organic solvents.

    • Do not mix with aqueous or other incompatible waste streams.

  • Sharps Waste:

    • Any sharps (e.g., needles, Pasteur pipettes) contaminated with this compound must be disposed of in a designated sharps container for hazardous chemical waste.

C. Labeling and Storage of Waste:

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the primary hazard(s) (e.g., "Toxic," "Allergen").

  • Storage: Store the sealed waste containers in a designated satellite accumulation area away from incompatible materials, heat, and open flames.

D. Final Disposal:

  • Contact Environmental Health and Safety (EHS): Arrange for the pickup and disposal of the hazardous waste through your institution's EHS department or a licensed hazardous waste disposal contractor.

  • Do Not Dispose Down the Drain or in Regular Trash: this compound and its containers must not be disposed of in the sanitary sewer or regular trash.

IV. Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process and procedural flow for the safe disposal of this compound.

Eupahualin_C_Disposal_Workflow Start Start: This compound Waste Generated Assess_Waste Assess Waste Type Start->Assess_Waste Solid_Waste Solid Waste (e.g., powder, contaminated PPE) Assess_Waste->Solid_Waste Solid Liquid_Waste Liquid Waste (e.g., solutions) Assess_Waste->Liquid_Waste Liquid Sharps_Waste Contaminated Sharps Assess_Waste->Sharps_Waste Sharps Collect_Solid Collect in Labeled Hazardous Solid Waste Container Solid_Waste->Collect_Solid Collect_Liquid Collect in Labeled Hazardous Liquid Waste Container Liquid_Waste->Collect_Liquid Collect_Sharps Dispose in Hazardous Sharps Container Sharps_Waste->Collect_Sharps Store_Waste Store in Designated Satellite Accumulation Area Collect_Solid->Store_Waste Collect_Liquid->Store_Waste Collect_Sharps->Store_Waste Contact_EHS Contact EHS for Pickup and Final Disposal Store_Waste->Contact_EHS End End: Proper Disposal Complete Contact_EHS->End

Caption: Logical workflow for the proper disposal of this compound waste.

References

Essential Safety and Operational Guide for Handling Eupahualin C

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE USE BY RESEARCHERS, SCIENTISTS, AND DRUG DEVELOPMENT PROFESSIONALS

This document provides critical safety and logistical information for the handling and disposal of Eupahualin C. As a member of the sesquiterpenoid lactone class, this compound should be handled with caution due to the potential for cytotoxicity and skin sensitization.[1][2][3][4] Adherence to the following procedures is mandatory to ensure personnel safety and regulatory compliance.

Hazard Identification and Risk Assessment

Potential Hazards:

  • Cytotoxicity: May be toxic to cells, requiring containment measures to prevent exposure.[5][6]

  • Skin Sensitization: May cause allergic contact dermatitis.[1][2]

  • Respiratory Irritation: Inhalation of dust or aerosols may irritate the respiratory tract.[1]

  • Eye Irritation: Direct contact can cause serious eye irritation.

All work with this compound must be conducted with the understanding that it is a potentially hazardous substance. A risk assessment should be performed by the principal investigator or laboratory supervisor before any new procedure involving this compound.

Personal Protective Equipment (PPE)

Strict adherence to PPE protocols is the first line of defense against exposure. The following PPE is mandatory when handling this compound:

PPE CategoryItemSpecifications
Hand Protection Disposable GlovesTwo pairs of nitrile gloves should be worn. Change gloves immediately if contaminated.
Body Protection Laboratory CoatA dedicated lab coat, preferably a disposable gown, should be used.[7]
Eye Protection Safety GogglesChemical splash goggles are required.
Respiratory Protection RespiratorAn N95 or higher-rated respirator is required for handling powders or creating aerosols.

Engineering Controls

All handling of this compound, especially of the solid compound or when preparing solutions, must be performed within a certified chemical fume hood or a Class II Biological Safety Cabinet to minimize inhalation exposure.[6]

Standard Operating Procedure for Handling this compound

The following step-by-step protocol must be followed:

  • Preparation:

    • Designate a specific area within the laboratory for handling this compound.

    • Cover the work surface with an absorbent, disposable bench protector.

    • Ensure all necessary PPE is donned correctly before entering the designated area.

    • Have a clearly labeled cytotoxic waste container readily accessible.[8][9]

  • Handling Solid this compound:

    • Perform all weighing and aliquoting of solid this compound within a chemical fume hood.

    • Use dedicated spatulas and weighing boats.

    • Handle the compound gently to avoid generating dust.

  • Solution Preparation:

    • Prepare solutions within a chemical fume hood.

    • Add solvent to the solid compound slowly to avoid splashing.

    • Ensure the container is securely capped after preparation.

  • Post-Handling:

    • Wipe down the work area with an appropriate deactivating agent (e.g., 10% bleach solution followed by 70% ethanol), or as determined by your institution's safety office.

    • Carefully remove and dispose of the outer pair of gloves into the cytotoxic waste container.

    • Remove the remaining PPE and dispose of disposable items in the cytotoxic waste. Non-disposable items should be decontaminated.

    • Wash hands thoroughly with soap and water.

Spill Management

In the event of a spill, immediately alert personnel in the area and follow these steps:

  • Evacuate: If the spill is large or involves a significant amount of dust, evacuate the immediate area.

  • Secure: Restrict access to the spill area.

  • PPE: Don appropriate PPE, including respiratory protection.

  • Contain: For liquid spills, cover with an absorbent material. For solid spills, gently cover with a damp absorbent pad to avoid raising dust.

  • Clean: Carefully collect all contaminated materials and place them in a sealed container labeled as cytotoxic waste.

  • Decontaminate: Clean the spill area with a deactivating solution.

  • Report: Report the spill to the laboratory supervisor and the institutional Environmental Health and Safety (EHS) department.

Disposal Plan

All waste contaminated with this compound is considered cytotoxic waste and must be disposed of according to institutional and local regulations.

  • Waste Segregation: All contaminated items, including gloves, bench protectors, pipette tips, and containers, must be placed in a clearly labeled, leak-proof cytotoxic waste container.[5][8][10] These containers are typically color-coded (e.g., purple or yellow with a cytotoxic symbol).

  • Sharps: Needles, syringes, and other contaminated sharps must be disposed of in a designated cytotoxic sharps container.[5]

  • Liquid Waste: Unused solutions containing this compound should be collected in a sealed, labeled hazardous waste container. Do not pour down the drain.

  • Waste Pickup: Arrange for the collection of cytotoxic waste by the institutional EHS department or a licensed hazardous waste disposal company.[5][10]

Experimental Workflow and Disposal Diagrams

G cluster_0 Safe Handling Workflow for this compound A 1. Don Personal Protective Equipment (PPE) B 2. Prepare Designated Work Area in Fume Hood A->B C 3. Handle this compound (Solid or Solution) B->C D 4. Decontaminate Work Area and Equipment C->D E 5. Doff and Dispose of PPE D->E F 6. Wash Hands Thoroughly E->F

Caption: Workflow for the safe handling of this compound.

G cluster_1 Disposal Plan for this compound Waste P1 Contaminated Solid Waste (Gloves, Bench Covers) W1 Segregate into Labeled Cytotoxic Waste Container P1->W1 P2 Contaminated Sharps (Needles, Syringes) W2 Place in Cytotoxic Sharps Container P2->W2 P3 Unused this compound Solutions W3 Collect in Sealed Hazardous Liquid Waste Container P3->W3 F1 Arrange for Professional Disposal W1->F1 W2->F1 W3->F1

Caption: Disposal workflow for this compound contaminated materials.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.